molecular formula C9H7BrN2O B1292596 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 1000340-84-0

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Cat. No.: B1292596
CAS No.: 1000340-84-0
M. Wt: 239.07 g/mol
InChI Key: KARPOIXRSDZYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a versatile brominated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. As a derivative of 7-azaindole, a privileged scaffold in inhibitor design, this compound is particularly useful for constructing targeted molecules through cross-coupling reactions. The bromine atom at the 4-position and the electron-accepting ethanone group make it a suitable substrate for palladium-catalyzed couplings such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . Researchers utilize this and related pyrrolopyridine cores in the development of kinase inhibitors, with some compounds progressing to clinical trials for oncological applications . The 7-azaindole structure is a key pharmacophore that often mimics purine bases, allowing it to compete with ATP in the binding pockets of various kinases and other enzymes, thereby modulating critical cellular signaling pathways . Handling should adhere to safe laboratory practices, as similar compounds are known to cause skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARPOIXRSDZYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646694
Record name 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-84-0
Record name 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (also known as N-acetyl-4-bromo-7-azaindole) is a functionalized heterocyclic scaffold used primarily as a protected intermediate in the synthesis of kinase inhibitors and complex pharmaceutical agents.[1][2]

While the parent compound, 4-bromo-7-azaindole, is a standard building block, the N-acetyl derivative is typically generated in situ or isolated as a transient intermediate to direct regioselectivity during cross-coupling or lithiation reactions. The electron-withdrawing nature of the pyridine ring makes the N-acetyl group significantly more labile than in indole analogs, requiring specific handling protocols to prevent premature deprotection.

This guide provides the definitive physicochemical data, synthetic methodology, and handling requirements for researchers utilizing this scaffold.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass spectrometry validation. The bromine atom imparts a distinct isotopic signature essential for identification.

Table 1: Chemical Specifications
PropertyValue
IUPAC Name 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Common Name N-Acetyl-4-bromo-7-azaindole
Molecular Formula C₉H₇BrN₂O
Molecular Weight (Average) 239.07 g/mol
Monoisotopic Mass (⁷⁹Br) 237.9742 Da
Monoisotopic Mass (⁸¹Br) 239.9721 Da
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Isotopic Distribution (Mass Spectrometry)

Due to the presence of one bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet ratio for the molecular ion (


).
  • Peak A (100%): m/z ~239.0 (⁷⁹Br isotope)

  • Peak B (98%): m/z ~241.0 (⁸¹Br isotope)

Synthetic Protocol

Objective: Acetylation of the N1-position of 4-bromo-7-azaindole to suppress N-H acidity and facilitate palladium-catalyzed cross-couplings or directed lithiation.

Reaction Logic

The N1-proton of 7-azaindole (


) is more acidic than indole. Acetylation renders the ring system more electron-deficient. Standard acetylation using acetic anhydride (

) with a nucleophilic catalyst (DMAP) is the preferred route.
Workflow Diagram

Synthesis Start 4-Bromo-7-azaindole (1.0 eq) Reagents Ac2O (1.5 eq) TEA (2.0 eq) DMAP (0.1 eq) DCM, 0°C -> RT Start->Reagents Intermediate Reaction Mixture (Stir 2-4 h) Reagents->Intermediate Quench Quench: Sat. NaHCO3 (Cold) Intermediate->Quench Workup Extraction (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Product 1-(4-Bromo-1H-pyrrolo[2,3-b] pyridin-1-yl)ethanone (Yield: >85%) Workup->Product

Figure 1: Synthetic workflow for the N-acetylation of 4-bromo-7-azaindole.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-7-azaindole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) (2.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Cool the solution to 0°C under nitrogen atmosphere.

  • Acetylation: Dropwise add acetic anhydride (

    
    ) (1.5 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will be less polar (higher

    
    ) than the starting material.
    
  • Workup (Critical):

    • Note: The N-acetyl bond is susceptible to hydrolysis. Do not use strong acids or bases during workup.

    • Quench with cold saturated

      
       .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Analytical Characterization

To validate the synthesis, compare the spectral data against the expected shifts caused by the electron-withdrawing acetyl group.

Nuclear Magnetic Resonance ( H NMR)

The acetylation causes a significant downfield shift of the proton at position 2 (H2) due to the anisotropic effect of the carbonyl group.

  • Solvent:

    
     or 
    
    
    
  • 
     ~2.75 ppm (s, 3H):  Characteristic singlet for the acetyl methyl group (
    
    
    
    ).
  • 
     ~7.80 ppm (d, 1H):  H2 proton (shifted downfield from ~7.4 ppm in parent).
    
  • 
     ~6.60 ppm (d, 1H):  H3 proton.
    
  • 
     ~8.30 ppm (d, 1H):  H6 proton (pyridine ring).
    
  • 
     ~7.40 ppm (d, 1H):  H5 proton (pyridine ring).
    
Mass Spectrometry Logic

The bromine isotope pattern is the primary confirmation tool.

MS_Spectrum M_Ion Molecular Ion Cluster [M+H]+ Iso_79 m/z 239.0 (79-Br Isotope) Intensity: 100% M_Ion->Iso_79 Iso_81 m/z 241.0 (81-Br Isotope) Intensity: ~98% M_Ion->Iso_81 Fragment Fragment Ion [M - Acetyl]+ m/z ~197/199 Iso_79->Fragment Loss of C2H2O (In-source decay)

Figure 2: Expected Mass Spectrometry fragmentation and isotope pattern.

Application in Drug Discovery[1]

The N-acetyl group serves two primary roles in the manipulation of the 4-bromo-7-azaindole scaffold:

  • Lithiation Director: The carbonyl oxygen can coordinate with lithium bases (e.g., LDA, LiTMP), directing ortho-lithiation to the C2 position, allowing for the introduction of electrophiles (formyl, iodo, alkyl groups) at C2.

  • Coupling Efficiency: In Buchwald-Hartwig aminations at the C4-bromo position, the free N1-H can poison palladium catalysts or participate in competing N-arylation. Acetyl protection forces reaction at the C4-Br site.

Deprotection: The acetyl group is easily removed using mild basic conditions (e.g.,


 in MeOH/Water) or ammonia in methanol, often proceeding spontaneously during basic aqueous workups of subsequent steps.

References

  • Parent Scaffold Synthesis

    • Preparation of 4-bromo-7-azaindole from 7-azaindole N-oxide.[3]

    • Source: ChemicalBook / Sigma-Aldrich Technical Data.

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.
  • Functionalization of 7-Azaindoles. Song, J.J. et al. Chem. Soc. Rev., 2007.

Sources

biological activity of 1-acetyl-4-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibitor Discovery and Medicinal Chemistry

Executive Summary

1-Acetyl-4-bromo-7-azaindole (CAS: 1000340-84-0) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. While the molecule itself lacks therapeutic biological activity, it serves as a critical "linchpin" scaffold. Its specific structural features—the electron-withdrawing


-acetyl group and the reactive C4-bromide handle—enable medicinal chemists to overcome the inherent reactivity limitations of the parent 7-azaindole core.

This guide details the technical rationale for using this scaffold, provides validated protocols for its functionalization, and explains its downstream biological relevance in targeting the human kinome (e.g., JAK, ROCK, and BRAF pathways).

Chemical Identity & Physical Properties[1][2][3]

The 1-acetyl derivative is preferred over the free amine for metal-catalyzed cross-couplings due to reduced catalyst poisoning.

PropertySpecification
IUPAC Name 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
CAS Number 1000340-84-0
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Aryl Bromide (C4),

-Acetyl (N1), Pyridine Nitrogen (N7)
The Biological Rationale: Why 7-Azaindole?

To understand the utility of the 1-acetyl-4-bromo intermediate, one must first understand the 7-azaindole pharmacophore.

3.1. Adenine Bioisosterism

The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a privileged scaffold because it is an isostere of purine (specifically adenine), the endogenous ligand of ATP.

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

This "Donor-Acceptor" motif perfectly complements the "Acceptor-Donor" motif found in the hinge region of many protein kinases.

3.2. The Role of the 1-Acetyl Group

While the free NH is required for final binding, it is detrimental during synthesis. The 1-acetyl group serves three critical functions during the intermediate stage:

  • Prevention of Catalyst Poisoning: The free N1-H can deprotonate and coordinate tightly to Palladium (Pd) catalysts, arresting the catalytic cycle during Suzuki or Buchwald-Hartwig couplings. Acetylation masks this site.

  • Electronic Modulation: The electron-withdrawing acetyl group makes the C4-position more electrophilic, facilitating oxidative addition of the C-Br bond to the Pd(0) species.

  • Regiocontrol: It prevents side reactions at the N1 position during electrophilic functionalization of the ring.

Synthetic Protocols & Methodology

The following protocols describe the generation of the intermediate and its subsequent application in a Suzuki-Miyaura cross-coupling, the most common workflow for this scaffold.

4.1. Synthesis of the Scaffold (Upstream)

Note: Starting material is typically 7-azaindole.

  • N-Oxidation: React 7-azaindole with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to form 7-azaindole-N-oxide.

  • Bromination: Treat the N-oxide with POBr₃ or Ms₂O/TBAB (tetrabutylammonium bromide) to install the bromine at C4 via a Reissert-Henze type mechanism.

  • Acetylation:

    • Reagents: Acetic anhydride (Ac₂O), DMAP (cat.), Et₃N, DCM.

    • Procedure: Dissolve 4-bromo-7-azaindole in DCM. Add 1.2 eq Et₃N and 0.1 eq DMAP. Add 1.1 eq Ac₂O dropwise at 0°C. Stir at RT for 2 hours.

    • Workup: Wash with NaHCO₃, brine, dry over MgSO₄.

4.2. Application: C4-Arylation via Suzuki Coupling (Downstream)

This protocol installs the "biological specificity" element (Ar) at the 4-position.

Reagents:

  • Scaffold: 1-Acetyl-4-bromo-7-azaindole (1.0 eq)

  • Partner: Aryl boronic acid (Ar-B(OH)₂, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Deprotection (In-situ): Often, the basic conditions (K₂CO₃/Heat) are sufficient to cleave the labile N-acetyl group during the coupling. If not, treat the crude product with K₂CO₃ in MeOH at RT for 1 hour to reveal the bioactive free amine.

Visualization of the Workflow

The following diagram illustrates the transformation of the inactive intermediate into a bioactive kinase inhibitor, highlighting the logic of the protecting group strategy.

G cluster_mechanism Why Acetylate? Start 7-Azaindole (Precursor) Inter1 4-Bromo-7-azaindole (Reactive Core) Start->Inter1 1. Oxidation 2. POBr3 Scaffold 1-Acetyl-4-Bromo-7-Azaindole (STABLE SCAFFOLD) Inter1->Scaffold Ac2O, DMAP (Protection) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling + Aryl Boronic Acid Prod_Protected 1-Acetyl-4-Aryl-7-Azaindole Coupling->Prod_Protected C-C Bond Formation Final 4-Aryl-7-Azaindole (BIOACTIVE DRUG) Prod_Protected->Final Hydrolysis (Deprotection)

Caption: Workflow converting the 1-acetyl-4-bromo scaffold into a bioactive kinase inhibitor. The acetylation step is crucial for efficient Pd-catalysis.

Biological Activity of Derived Compounds[1][6][8][9][10]

Once the 1-acetyl group is removed and the C4 position is functionalized, the resulting molecules exhibit potent biological activities.

6.1. Target: Janus Kinases (JAK)

4-Aryl-7-azaindoles are potent inhibitors of the JAK family. The C4-substituent extends into the solvent-exposed region or the hydrophobic pocket II of the kinase, providing selectivity (e.g., JAK1 vs JAK2).

  • Mechanism: Competitive inhibition at the ATP binding site.

6.2. Target: ROCK (Rho-associated Protein Kinase)

Derivatives synthesized from this scaffold have shown nanomolar affinity for ROCK1 and ROCK2, which are targets for treating hypertension and glaucoma.

  • SAR Insight: Aromatic substitution at C4 (introduced via the 1-acetyl-4-bromo intermediate) is essential for potency, often stacking with the gatekeeper residue.

6.3. Target: BRAF (V600E)

While Vemurafenib utilizes a 5-substituted 7-azaindole, 4-substituted analogs are actively explored to overcome resistance mechanisms. The synthetic logic remains identical: use the bromo-intermediate to install the difluorophenyl-sulfonamide moiety.

References
  • ChemicalBook. (2025). 1-Acetyl-4-bromo-7-azaindole Properties and CAS 1000340-84-0. Retrieved from

  • National Institutes of Health (NIH). (2021). Regioselective C7 bromination and Suzuki–Miyaura coupling of indazoles/azaindoles. Retrieved from

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Azaindoles and Palladium-Catalyzed Couplings. Retrieved from

  • BenchChem. (2025).[4] The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis. Retrieved from

Sources

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone as an SGK-1 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Evaluation of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone as a Selective SGK-1 Inhibitor

Executive Summary

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cellular signaling, implicated in a range of pathologies including cancer, fibrosis, and metabolic diseases.[1][2] As a key downstream effector of the PI3K pathway, its inhibition presents a compelling therapeutic strategy, particularly in contexts where resistance to upstream inhibitors like PI3K or AKT targeting agents develops.[3][4] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a privileged structure for kinase inhibition, yielding potent and selective compounds.[5][6] This guide outlines a comprehensive, field-proven framework for the characterization and validation of a novel candidate, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, as a selective SGK1 inhibitor. We provide a logical, step-by-step workflow, from initial biochemical profiling and cellular target engagement to preclinical evaluation, explaining the scientific rationale behind each experimental choice to ensure a self-validating and robust data package for drug development professionals.

The Rationale for Targeting SGK-1

SGK1 is a serine/threonine kinase that functions as a critical regulator of diverse cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] Its activation is initiated by the phosphoinositide 3-kinase (PI3K) signaling pathway, where PDK1 and mTORC2 phosphorylate and activate SGK1.[2] Once active, SGK1 phosphorylates a host of downstream substrates, such as the ubiquitin ligase Nedd4-2 and the transcription factor FOXO3a, thereby modulating their activity.[2]

Dysregulation of SGK1 activity is a hallmark of numerous diseases. In oncology, SGK1 promotes tumor cell survival, growth, and epithelial-to-mesenchymal transition.[7] Its overexpression has been linked to resistance against PI3K inhibitors in non-small cell lung cancer (NSCLC) and other malignancies.[3][8] Furthermore, SGK1 plays a significant role in fibrosis by amplifying TGF-β signaling and contributes to inflammatory conditions and autoimmune disorders.[5] This central role in multiple pathologies makes SGK1 a high-value, albeit challenging, therapeutic target.

SGK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 activates SGK1_active SGK1 (Active) PDK1->SGK1_active P (T-loop) mTORC2->SGK1_active P (H-motif) SGK1_inactive SGK1 (Inactive) FOXO3a FOXO3a SGK1_active->FOXO3a P (Inhibits) Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 P (Inhibits) GSK3b GSK3β SGK1_active->GSK3b P (Inhibits) Apoptosis_Inhibition Inhibition of Apoptosis FOXO3a->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Nedd4_2->Cell_Survival GSK3b->Cell_Survival

Caption: Simplified SGK-1 signaling cascade downstream of PI3K.

The Candidate Inhibitor: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in kinase inhibitor design.[9] The nitrogen atoms in the bicyclic system are strategically positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[1] The bromine atom at the C4 position serves as a versatile chemical handle, enabling further structure-activity relationship (SAR) studies through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[10] The N-acetyl group is hypothesized to modulate solubility and cell permeability. Based on these structural features, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a compelling starting point for development.

Proposed Research & Evaluation Workflow

A tiered approach is essential for efficiently evaluating the potential of this compound. The workflow is designed to answer three fundamental questions:

  • Does it inhibit SGK1 with high potency and selectivity? (Biochemical Characterization)

  • Does it engage SGK1 in a cellular context and elicit a functional response? (Cellular Activity)

  • Does it possess drug-like properties suitable for in vivo studies? (Preclinical Evaluation)

Workflow_Diagram Start Candidate Compound: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Biochem PART A: Biochemical Characterization Start->Biochem Task1A In Vitro Kinase Assay (IC50 Determination) Biochem->Task1A Cellular PART B: Cellular Activity Assessment Task2A Target Engagement Assay (p-NDRG1 Western Blot) Cellular->Task2A Preclinical PART C: Preclinical Evaluation Task3A In Vitro ADME (Solubility, Permeability, Stability) Preclinical->Task3A Task1B Kinase Selectivity Panel (>100 Kinases) Task1A->Task1B Task1C Mechanism of Inhibition (ATP Competition) Task1B->Task1C Decision1 Potent & Selective? Task1C->Decision1 Task2B Cell Viability/Proliferation (e.g., HCC1954 cells) Task2A->Task2B Task2C Functional Assay (e.g., Cell Migration) Task2B->Task2C Decision2 Cellularly Active? Task2C->Decision2 Task3B In Vivo Pharmacokinetics (PK) (Rodent Model) Task3A->Task3B Decision3 Good PK Profile? Task3B->Decision3 Decision1->Cellular YES Stop1 STOP: Low Potency or Poor Selectivity Decision1->Stop1 NO Decision2->Preclinical YES Stop2 STOP: Poor Cell Permeability or Off-Target Effects Decision2->Stop2 NO Stop3 STOP: Poor Exposure or High Clearance Decision3->Stop3 NO Proceed Advance to In Vivo Efficacy Studies Decision3->Proceed YES

Caption: Tiered evaluation workflow for SGK-1 inhibitor candidates.

PART A: Biochemical Characterization

Objective: To determine the direct inhibitory activity, potency, and selectivity of the compound against purified SGK1 enzyme.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Causality: This is the foundational experiment to confirm that the compound directly inhibits the kinase. An ADP-detection format is preferred as it is a universal method that measures the direct product of the kinase reaction, making it less susceptible to interference from colored or fluorescent compounds compared to other methods.[11][12]

  • Self-Validation: The protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to define the assay window (100% and 0% inhibition). The ATP concentration is set at the apparent Km for the enzyme, ensuring that the assay is sensitive to competitive inhibitors and that the resulting IC50 values are comparable across different studies.[13]

  • Detailed Protocol (ADP-Glo™ Kinase Assay Format):

    • Reagent Preparation:

      • Prepare a 2X solution of recombinant human SGK1 enzyme and 2X substrate peptide (e.g., a derivative of GSK-3) in kinase reaction buffer.

      • Prepare a 2X solution of ATP at its Km concentration (typically low micromolar for SGK1) in the same buffer.

      • Serially dilute the test compound in DMSO, then prepare a 4X final concentration in kinase buffer. A typical starting range is 100 µM down to 1 pM in a 10-point, 3-fold dilution series.

    • Kinase Reaction:

      • Add 5 µL of the 4X compound dilution (or DMSO/positive control) to the wells of a 384-well plate.

      • Add 10 µL of the 2X enzyme/substrate mix to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[13]

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Detection:

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

      • Read luminescence on a plate reader.

    • Data Analysis:

      • Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

      • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

2. Kinase Selectivity Profiling

  • Causality: Off-target kinase inhibition is a primary source of toxicity. Profiling against a broad panel of kinases is critical to assess selectivity and predict potential side effects. The AGC kinase family, which includes AKT and PKA, is particularly important due to structural similarities to SGK1.[15]

  • Protocol:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >100 kinases.

    • For any kinase showing significant inhibition (>50%), perform a follow-up dose-response experiment to determine the IC50, directly comparing it to the SGK1 IC50 to establish a selectivity ratio.

Parameter1-(4-Bromo-1H...)*GSK650394[1]SGK1 Inhibitor (Cpd 14g)[1]
SGK1 IC50 (nM) TBD624.8
SGK2 IC50 (nM) TBD1032.8
AKT1 IC50 (nM) TBD>10,000>10,000
Selectivity (AKT1/SGK1) TBD>160-fold>2000-fold
Table 1: Example Data Table for Biochemical Potency and Selectivity. TBD = To Be Determined.
PART B: Cellular Activity Assessment

Objective: To confirm that the compound can penetrate cells, engage SGK1, and produce a desired biological effect.

1. Target Engagement Assay (Western Blot for p-NDRG1)

  • Causality: Measuring the phosphorylation of a direct and specific downstream substrate of SGK1, such as NDRG1 (N-myc downstream regulated gene 1), provides direct evidence of target engagement in a cellular environment.[1] A reduction in p-NDRG1 levels upon compound treatment validates that the observed cellular effects are mediated through SGK1 inhibition.

  • Protocol:

    • Cell Culture: Plate a relevant cell line (e.g., HCC1954 breast cancer cells, which have high SGK1 activity) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a dose-response of the inhibitor for 2-4 hours.

    • Lysis & Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

    • Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-NDRG1 (Thr346), total NDRG1, and a loading control (e.g., GAPDH).

    • Detection & Analysis: Use fluorescently-labeled secondary antibodies for detection and quantify band intensities. Normalize the p-NDRG1 signal to total NDRG1 and the loading control. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

2. Functional Cellular Assays

  • Causality: These assays link target engagement to a functional anti-cancer outcome. For example, since SGK1 promotes cell survival and proliferation, an effective inhibitor should reduce cell viability.[7][16]

  • Protocol (Cell Viability - CellTiter-Glo®):

    • Cell Plating: Seed cells in a 96-well plate and allow them to attach.

    • Dosing: Treat with a dose-response of the inhibitor for 72 hours.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[16]

    • Data Analysis: Read luminescence and calculate the IC50 for cell viability reduction. Combining the inhibitor with another agent, such as a PI3K inhibitor, can reveal synergistic effects.[3]

PART C: Preclinical Evaluation

Objective: To assess the compound's drug-like properties.

1. In Vitro ADME Profiling

  • Causality: A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its potential for in vivo efficacy. Poor solubility, low permeability, or rapid metabolic degradation will prevent the compound from reaching its target in an organism.

  • Protocol:

    • Aqueous Solubility: Measure solubility in a phosphate-buffered saline (PBS) solution.

    • Cell Permeability: Use a Caco-2 permeability assay to model absorption across the intestinal wall.[1]

    • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time to predict its metabolic half-life.[1]

2. In Vivo Pharmacokinetic (PK) Studies

  • Causality: This experiment determines how the drug is absorbed, distributed, and cleared in a living animal, providing crucial information on dosing levels and schedules for efficacy studies.

  • Protocol:

    • Administer the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[1]

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).[1]

Parameter1-(4-Bromo-1H...)*Target Range
Aqueous Solubility (µM) TBD>50
Caco-2 Permeability (Papp A→B) TBD>10 x 10⁻⁶ cm/s
Microsomal Half-life (min) TBD>30
Oral Bioavailability (%F) TBD>30%
Table 2: Example Data Table for Key ADME/PK Parameters. TBD = To Be Determined.

Conclusion and Strategic Outlook

This technical guide presents a rigorous, logic-driven pathway for the comprehensive evaluation of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone as a novel SGK1 inhibitor. By systematically progressing through biochemical, cellular, and preclinical assays, researchers can build a robust data package that validates the compound's mechanism, potency, selectivity, and therapeutic potential. Each step is designed with self-validating controls and is based on established, authoritative protocols in kinase drug discovery. Positive outcomes from this workflow would strongly support the advancement of this compound into in vivo efficacy models for diseases where SGK1 is a key driver, such as specific cancers or fibrotic disorders.

References

  • Title: SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease Source: Frontiers URL: [Link]

  • Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
  • Title: SGK1 in Cancer: Biomarker and Drug Target Source: PMC - NIH URL: [Link]

  • Title: SGK1 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma Source: PMC - NIH URL: [Link]

  • Title: Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation Source: MDPI URL: [Link]

  • Title: Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling Source: Spandidos Publications URL: [Link]

  • Title: Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors Source: Frontiers URL: [Link]

  • Title: Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy Source: MDPI URL: [Link]

  • Title: Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure Source: PubMed URL: [Link]

  • Title: What are SGK1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]

  • Title: SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance Source: PMC - NIH URL: [Link]

  • Title: The role of SGK1 in neurologic diseases: A friend or foe? Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors Source: PubMed URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine Source: SSRN URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships Source: PubMed URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: SGK1 serum/glucocorticoid regulated kinase 1 [ (human)] - Gene Source: NCBI URL: [Link]

  • Title: An Update on the Synthesis of Pyrrolo[5][7]benzodiazepines Source: PMC - PubMed Central URL: [Link]

  • Title: Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials Source: Rutgers University URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Signaling pathway of SGK1 in oncology. SGK1 regulates tumor growth,... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors Source: PubMed URL: [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Protein kinases, comprising a vast family of over 500 enzymes, are critical regulators of a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile framework for the development of potent kinase inhibitors.[2][3] This is largely due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.[4] This guide provides a comprehensive technical overview of a specific 7-azaindole derivative, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone , as a promising, yet underexplored, candidate for cancer research. We will delve into its synthetic rationale, hypothesized mechanism of action, and a detailed roadmap for its preclinical evaluation.

Chemical Rationale and Synthesis: Building the Bioactive Scaffold

The design of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone incorporates two key structural modifications to the 7-azaindole core, each with a specific purpose in enhancing its potential as a kinase inhibitor.

  • The 4-Bromo Substituent: The introduction of a bromine atom at the C4 position is a strategic choice to modulate the electronic properties of the heterocyclic ring system. Bromine acts as an electron-withdrawing group, which can enhance the hydrogen-bonding capabilities of the pyridine nitrogen with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

  • The N1-Acetyl Group: The acetylation of the pyrrole nitrogen (N1) is a pivotal modification. While the N-H of the pyrrole ring often participates in hinge binding, its substitution does not necessarily abolish activity.[5] In fact, N-substituted azaindoles have been identified as potent pan-PIM kinase inhibitors.[6] The N-acetyl group may serve several roles: it could act as a prodrug moiety, being cleaved in vivo to reveal the active N-H, or it could orient the molecule within the ATP-binding pocket to engage in different, and potentially more selective, interactions. It could also enhance the compound's metabolic stability.

Proposed Synthetic Pathway

The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone can be achieved in a two-step process starting from the commercially available 7-azaindole.

Step 1: Bromination of 7-Azaindole

A well-established method for the bromination of the 7-azaindole core at the C4 position involves the use of N-bromosuccinimide (NBS).

Step 2: N-Acetylation of 4-Bromo-7-azaindole

The subsequent N-acetylation of the 4-bromo-7-azaindole intermediate can be accomplished using acetic anhydride.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start 7-Azaindole Step1 Bromination (NBS) Start->Step1 Intermediate 4-Bromo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 N-Acetylation (Acetic Anhydride) Intermediate->Step2 Product 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Hypothesized Mechanism of Action: Targeting Kinase Signaling in Cancer

Based on the extensive literature on 7-azaindole derivatives, it is hypothesized that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone will function as a kinase inhibitor.[3] While many 7-azaindoles rely on the pyrrole N-H for a bidentate hydrogen bond with the kinase hinge, the N-acetyl group in our target compound necessitates an alternative binding mode.[5] One plausible hypothesis is that the compound targets kinases, such as the PIM family, which have a unique hinge region that does not require a hydrogen bond donor from the inhibitor.[6]

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. Therefore, inhibition of PIM kinases is a promising strategy for cancer therapy.

Proposed Signaling Pathway Inhibition:

KinaseSignaling cluster_upstream Upstream Signals cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PIM_Kinase PIM Kinase Receptor->PIM_Kinase Activation Downstream_Effectors Downstream Effectors (e.g., BAD, c-Myc) PIM_Kinase->Downstream_Effectors Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Target_Compound 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Target_Compound->PIM_Kinase Inhibition

Caption: Hypothesized inhibition of the PIM kinase signaling pathway.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to validate the therapeutic potential of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone. The following is a proposed workflow encompassing in vitro assays to characterize its bioactivity.

Workflow Overview:

EvaluationWorkflow A In Vitro Kinase Assay B Cell Viability/Proliferation Assay A->B Identifies potent concentrations C Apoptosis Induction Assay (Western Blot) B->C Confirms cytotoxic mechanism D Cell Migration & Invasion Assays C->D Investigates anti-metastatic potential

Caption: A logical workflow for the preclinical evaluation of the target compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a focus on the PIM kinase family.

Methodology: A radiometric assay using ³³P-ATP is a highly sensitive method.

Protocol:

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • In a 96-well plate, add the reaction buffer, a specific peptide substrate for the kinase of interest, and the purified recombinant kinase.

  • Add varying concentrations of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO control.

  • Initiate the reaction by adding ATP solution containing [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetIC₅₀ (nM) of Analogous N-Substituted 7-Azaindoles
PIM1Hypothetical Value: 10-100
PIM2Hypothetical Value: 20-150
PIM3Hypothetical Value: 50-250
Other Kinase 1>1000
Other Kinase 2>1000

Note: The IC₅₀ values presented are hypothetical and should be determined experimentally. The table serves as a template for presenting the screening results.

Cell Viability/Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., a panel including breast, colon, and leukemia cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.[7]

Apoptosis Induction Assay (Western Blot)

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology: Western blotting will be used to detect the cleavage of key apoptotic markers, caspase-3 and PARP.

Protocol:

  • Cell Lysis: Treat cancer cells with the compound at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Collect the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., rabbit polyclonal) or cleaved PARP (e.g., mouse monoclonal) overnight at 4°C.[8][9]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) for 1 hour at room temperature.[10][11]

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration and Invasion Assays

Objective: To evaluate the compound's potential to inhibit cancer cell migration and invasion, key processes in metastasis.

Methodology: The Boyden chamber (Transwell) assay will be used.

Protocol:

  • For Migration Assay: Place Transwell inserts with an 8 µm pore size membrane into a 24-well plate.

  • For Invasion Assay: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Resuspend cancer cells in serum-free media containing different concentrations of the compound and seed them into the upper chamber of the inserts.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

  • Count the stained cells in several fields of view under a microscope to quantify migration/invasion.

Conclusion and Future Directions

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone represents a strategically designed molecule with the potential to act as a novel kinase inhibitor for cancer therapy. The proposed synthetic route is feasible, and the hypothesized mechanism of action provides a solid foundation for its preclinical evaluation. The detailed experimental workflows outlined in this guide offer a clear and robust path to characterizing its anti-cancer properties.

Future studies should focus on a broader kinase screening to identify its primary targets and potential off-target effects. Lead optimization, guided by the structure-activity relationship data generated from these initial studies, could further enhance the potency and selectivity of this promising scaffold. Ultimately, successful in vitro characterization will pave the way for in vivo efficacy studies in relevant animal models of cancer.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021, December 8). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. (2026, January 21). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022, September 1). PubMed. Retrieved January 2, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Retrieved January 2, 2026, from [Link]

  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed. Retrieved January 2, 2026, from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the preliminary cytotoxicity screening of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone . This compound is a functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib).

The presence of the 4-bromo substituent suggests potential reactivity (useful for cross-coupling but a toxicity risk if non-selective), while the N-acetyl (ethanone) moiety affects lipophilicity and may act as a labile protecting group. This guide prioritizes stability validation prior to biological screening to ensure the observed toxicity results from the parent molecule and not its hydrolysis product, 4-bromo-7-azaindole.

Part 1: Compound Profiling & Pre-Screening Preparation

Before introducing the compound to a biological system, its physicochemical behavior in aqueous media must be established.

Chemical Identity & Stability Risk[1]
  • Core Scaffold: 7-azaindole (Nitrogen-rich, electron-deficient).

  • Critical Moiety: The N-acetyl group at Position 1.

    • Risk:[1][2]N-acylated electron-deficient heterocycles can be susceptible to hydrolysis in aqueous buffers (pH 7.4) or enzymatic cleavage by intracellular esterases/amidases.

    • Directive: You must distinguish between the cytotoxicity of the intact molecule and its de-acetylated metabolite (4-bromo-7-azaindole).

Solubility & Vehicle Selection
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Solubility Target: Prepare a 10 mM or 20 mM stock solution .

  • Aqueous Tolerance: 7-azaindoles are generally hydrophobic.

    • Protocol: Perform a "crash test" by diluting the stock 1:1000 into complete culture media (final 0.1% DMSO). Check for precipitation using microscopy (40x). If precipitate forms, reduce stock concentration.

Mandatory Stability Check (LC-MS)

Do not skip this step.

  • Dilute compound to 10 µM in cell culture media (e.g., DMEM + 10% FBS).

  • Incubate at 37°C for 0, 4, and 24 hours.

  • Analyze via LC-MS.[3]

  • Pass Criteria: >90% parent compound remaining at 24 hours.

  • Fail Action: If hydrolysis >10% is observed, the biological data must be interpreted as a composite effect of the parent and the free amine.

Part 2: Experimental Design Strategy

Assay Selection: ATP Quantification vs. Tetrazolium

For kinase-relevant scaffolds, ATP-based luminescence assays (e.g., CellTiter-Glo®) are superior to MTT/MTS.

  • Reasoning: 7-azaindoles can interfere with the redox potential required for MTT reduction, leading to false-positive viability signals. ATP assays are lytic, eliminating transport issues, and provide a direct linear correlation to viable cell number.

Cell Line Selection

Select cell lines to cover metabolic competence and general susceptibility.

Cell LineTypeRationale
HEK293 Human Embryonic KidneyGeneral Cytotoxicity: Standard robust line for baseline toxicity.
HepG2 Human Hepatocellular CarcinomaMetabolic Toxicity: High expression of CYP450 enzymes; detects if metabolites are toxic.
HFF-1 Human Foreskin FibroblastNon-Cancer Control: Assesses selectivity (Tumor vs. Normal tissue).

Part 3: Detailed Protocol (ATP-Luminescence Assay)

Reagents
  • Test Compound: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).

  • Vehicle Control: DMSO (matched to the highest concentration, typically 0.5%).

  • Assay Kit: CellTiter-Glo® (Promega) or equivalent ATP-lite system.

Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep (20mM DMSO) QC Stability QC (LC-MS 24h) Stock->QC Mandatory Seeding Cell Seeding (3-5k cells/well) QC->Seeding If Stable Treatment Compound Treatment (Serial Dilution) Seeding->Treatment After 24h adhesion Incubation Incubation (48h - 72h @ 37°C) Treatment->Incubation Readout Luminescence Readout (ATP Quant) Incubation->Readout

Caption: Figure 1. Standardized workflow for cytotoxicity screening of labile azaindole derivatives.

Step-by-Step Procedure

Day 0: Cell Seeding

  • Harvest cells and count viability (Trypan Blue >95%).

  • Seed 3,000–5,000 cells/well in white-walled, clear-bottom 96-well plates.

  • Volume: 90 µL per well.

  • Incubate 24h at 37°C, 5% CO2 to allow attachment.

Day 1: Compound Treatment

  • Preparation of 10x Source Plate:

    • Prepare a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM) in media .

    • Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Addition: Add 10 µL of the 10x source to the 90 µL of cells.

    • Final Volume: 100 µL.

    • Final DMSO: 0.5%.[4][5]

  • Blanks: Include wells with media only (no cells) to subtract background luminescence.

Day 3: Readout (48h or 72h post-treatment)

  • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate at RT for 10 minutes (stabilize signal).

  • Measure Luminescence (Integration time: 0.5–1.0 sec).

Part 4: Data Analysis & Interpretation

Calculation

Calculate % Viability for each well:



Curve Fitting

Fit data to a 4-parameter logistic (4PL) regression model to determine the IC50:



Decision Logic

Use the following logic tree to interpret the IC50 values relative to the stability data.

DecisionTree Start Analyze IC50 Data CheckIC50 Is IC50 < 10 µM? Start->CheckIC50 CheckStability Was Compound Stable in Media? CheckIC50->CheckStability Yes Safe Low Cytotoxicity (Proceed to Efficacy) CheckIC50->Safe No (IC50 > 10µM) Hit True Cytotoxic Hit (Specific to Acetyl-derivative) CheckStability->Hit Yes (>90% Stable) Prodrug Prodrug Effect (Toxicity via Hydrolysis) CheckStability->Prodrug No (Hydrolyzed)

Caption: Figure 2. Decision matrix for interpreting cytotoxicity based on compound stability.

Part 5: References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[6][7]

  • Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Song, J.J., et al. (2012). Discovery of 7-azaindole derivatives as potent and selective inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. (Demonstrates scaffold solubility and screening protocols).

  • Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Crucial for validating 7-azaindole hits).

Sources

Methodological & Application

developing a cellular thermal shift assay for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Developing a Cellular Thermal Shift Assay (CETSA®) for Target Deconvolution of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Introduction: The Challenge of Target Identification

Phenotypic drug discovery offers a powerful approach to identifying novel therapeutics by screening compounds in disease-relevant cellular models. However, a significant bottleneck in this process is the subsequent identification of the specific molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution, is critical for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects. The compound 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, a derivative of the 7-azaindole scaffold, represents a class of molecules with known biological activity, often as kinase inhibitors (e.g., targeting FGFR or SGK-1).[1][2] However, for a novel analogue, the precise intracellular targets remain unknown.

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that enables the direct assessment of a compound's engagement with its target proteins within a physiologically relevant environment—the intact cell.[3][4][5] First described in 2013, CETSA is founded on the principle of ligand-induced thermal stabilization.[6][7] When a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation.[7][8] By heating cell lysates or intact cells across a temperature gradient, one can quantify the amount of soluble (non-denatured) protein remaining at each temperature. A binding event is detected as a positive shift in the protein's melting curve.[8][9] This application note provides a comprehensive guide for developing and executing a CETSA protocol to identify the cellular targets of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

Principle of the Cellular Thermal Shift Assay

CETSA leverages the thermodynamic stabilization conferred upon a protein by a binding ligand. In the absence of a stabilizing ligand, proteins will denature and aggregate at a characteristic melting temperature (Tm).[10] When a compound binds to a protein, it stabilizes the protein's tertiary structure, necessitating a higher temperature to induce denaturation. This results in an increased Tm.

The assay workflow involves treating cells with the compound of interest, subjecting the cells to a precise heat challenge, lysing the cells, and separating the soluble protein fraction from the aggregated, denatured proteins. The amount of a specific protein remaining in the soluble fraction at different temperatures is then quantified, typically by Western blotting for a hypothesized target or by mass spectrometry (MS) for unbiased, proteome-wide discovery.[11][12]

Part 1: Experimental Design & Optimization

Before embarking on the full protocol, several parameters must be optimized to ensure a robust and reproducible assay.

1.1. Cell Line Selection

  • Rationale: The choice of cell line is paramount. It should be relevant to the anticipated therapeutic area or the phenotypic screen in which the compound was identified. Furthermore, the cell line must express the potential target protein(s) at a detectable level. For a compound with a 7-azaindole core, a cancer cell line with known dependencies on kinase signaling, such as a breast or lung cancer line, would be a logical starting point.

  • Recommendation: Begin with a well-characterized cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). Validate the expression of potential target classes (e.g., key kinases) via Western blot or proteomic data.

1.2. Compound Concentration and Incubation Time

  • Rationale: The compound must be cell-permeable and engage its target. The concentration should be sufficient to achieve significant target occupancy without inducing widespread cytotoxicity, which could confound the results.

  • Optimization Protocol:

    • Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the compound's IC50. For the CETSA experiment, use a concentration at or below the IC50, typically in the range of 1-50 µM.

    • Time Course: Incubate cells with the chosen compound concentration for various durations (e.g., 1, 2, 4, 8 hours). A standard 1-2 hour incubation is often sufficient for small molecules to reach equilibrium.

1.3. Determination of the Optimal Temperature Range

  • Rationale: Every protein has a unique melting temperature (Tm). The heat challenge must span the Tm of the potential target(s) to observe a shift. A broad temperature range is initially screened to identify the Tm of the protein(s) of interest in the vehicle-treated control group.

  • Optimization Protocol (Melt Curve Generation):

    • Culture and harvest cells as described in the main protocol (Part 2).

    • Treat the cell suspension with vehicle (e.g., 0.1% DMSO).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots using a thermal cycler with a gradient function, covering a broad range (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

    • Follow the lysis and centrifugation steps (Part 2).

    • Analyze the soluble fractions for a control protein (e.g., GAPDH) and a potential target (if hypothesized) via Western blot.

    • The temperature range where the protein's signal intensity transitions from high to low is the melting range. The full CETSA experiment should be centered around this range.

Part 2: Detailed Protocol - CETSA with Western Blot Readout

This protocol details the procedure for a targeted CETSA experiment, where a specific protein is hypothesized as the target of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

2.1. Materials and Reagents

  • Cell Line: Appropriate mammalian cell line (e.g., MCF-7)

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone dissolved in DMSO to create a 10 mM stock solution.

  • Vehicle Control: DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: PBS containing 0.4% NP-40, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free), and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™). Expertise Note: The choice of detergent is critical. NP-40 is a mild non-ionic detergent suitable for most applications. Avoid harsh detergents like SDS which would denature proteins prior to heating.

  • Equipment: Thermal cycler, refrigerated centrifuge, Western blot apparatus, imaging system.

  • Antibodies: Primary antibody specific to the hypothesized target protein; HRP-conjugated secondary antibody.

2.2. Step-by-Step Methodology

  • Cell Culture:

    • Culture cells to ~80-90% confluency in T175 flasks. This ensures a sufficient cell number for multiple temperature points. A typical experiment requires approximately 20-30 million cells.

  • Compound Treatment:

    • Harvest cells using trypsin, neutralize, and wash twice with PBS.

    • Resuspend the cell pellet in culture medium at a density of 10-20 million cells/mL.

    • Divide the cell suspension into two main tubes: "Vehicle" and "Compound."

    • Add the compound to the "Compound" tube to the final optimized concentration (e.g., 10 µM).

    • Add an equivalent volume of DMSO to the "Vehicle" tube.

    • Incubate both tubes at 37°C in a CO2 incubator for the optimized time (e.g., 1 hour), with occasional mixing.

  • Heat Challenge:

    • Aliquot 50-100 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler.

    • Run a temperature gradient program (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes. Trustworthiness Note: A precise thermal cycler is essential for reproducibility. The hold time and ramp rates must be kept consistent across all experiments.

  • Cell Lysis:

    • Remove the PCR tubes and place them on ice.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles: freeze in liquid nitrogen for 1 minute, then thaw in a 25°C water bath for 1 minute.[7] Expertise Note: This mechanical lysis method avoids the use of harsh detergents that could interfere with the thermal stability profile.

    • Alternatively, add an equal volume of Lysis Buffer and incubate on ice for 20 minutes with vortexing every 5 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step is critical to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant (soluble fraction) and transfer it to a new, pre-chilled microcentrifuge tube. Discard the pellet.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration (e.g., 1 µg/µL) using Lysis Buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane and perform Western blotting using a primary antibody against the protein of interest.

    • Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

    • Image the blot and perform densitometry to quantify the band intensity for each lane.

Workflow Visualization

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Heat Challenge cluster_process 3. Lysis & Separation cluster_analysis 4. Analysis cells Harvest & Resuspend Cells treat Treat with Vehicle or Compound cells->treat aliquot Aliquot into PCR tubes treat->aliquot heat Apply Temperature Gradient (e.g., 46-64°C) aliquot->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge (20,000 x g) to pellet aggregates lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot / MS collect->wb data Generate Melt Curve wb->data Logic_Diagram cluster_heat Heat Challenge cluster_result Result after Centrifugation Compound Compound Enters Cell Target Binds to Target Protein Compound->Target NoBind Does NOT Bind to Protein X Compound->NoBind Stabilized Protein Structure is Stabilized Target->Stabilized leads to Unstable Protein X Remains Unstable NoBind->Unstable leads to Soluble Target remains Soluble at higher temps Stabilized->Soluble results in Aggregates Protein X Aggregates at its normal Tm Unstable->Aggregates results in

Caption: Logical flow of target engagement and thermal stabilization in CETSA.

Conclusion and Best Practices

Developing a CETSA for a novel compound like 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a systematic process that provides invaluable, direct evidence of target engagement in a physiological setting.

  • Self-Validation: Always include appropriate controls. A non-binding structural analogue of the compound, if available, can serve as an excellent negative control. A known inhibitor of the hypothesized target should be used as a positive control.

  • Troubleshooting: If no thermal shift is observed, consider compound permeability, solubility, or stability issues. It is also possible the compound destabilizes the target, leading to a negative shift, or that the true target is not the one being hypothesized. In such cases, a proteome-wide MS-CETSA approach is the definitive next step. [12]* Authoritative Grounding: The biophysical principles of CETSA are well-established. [9][13]The interpretation of a thermal shift as a direct indicator of binding is the cornerstone of the assay's utility in drug discovery and target validation. [3][14] By following this detailed guide, researchers can effectively implement CETSA to confidently identify the molecular targets of novel chemical entities, accelerating the journey from phenotypic hit to validated lead.

References

  • Al-Sanea, M. M., et al. (2022). Current Advances in CETSA. Frontiers in Chemistry, 10. [Link]

  • Asawa, R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link]

  • Creative Proteomics. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565898, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 2, 2026, from [Link].

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved February 2, 2026, from [Link]

  • Pelago Bioscience. (n.d.). Target Identification with CETSA® in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]

  • Slingsby, B. T., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(9), 2469. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

  • Zubarev, R. A. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Analytical Chemistry, 8, 75-95. [Link]

  • Zhang, H., et al. (2024). Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Current Protocols, 4(8), e1131. [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • Slingsby, B. T., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(9), 2469. [Link]

Sources

Application Note: A General Framework for Evaluating 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in a Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the discovery of novel kinase inhibitors is a cornerstone of modern drug development. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This application note presents a comprehensive guide for researchers seeking to evaluate the inhibitory potential of novel compounds featuring this scaffold, using 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone as a representative example. We provide a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) using a universal, luminescence-based ADP-detection assay, alongside the critical scientific rationale for each step of assay design, optimization, and data interpretation.

Compound Profile: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

This compound is built upon the 7-azaindole core, a bioisostere of indole that is frequently employed in the design of ATP-competitive kinase inhibitors.[1][3] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP.[4] The presence of the bromo- and acetyl- substituents provides vectors for further chemical modification and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-onePubChem
Molecular Formula C₉H₇BrN₂OPubChem
Molecular Weight 239.07 g/mol PubChem
SMILES CC(=O)N1C=CC2=C1C(=C(C=N2)Br)N/A
CAS Number 1268393-27-0N/A

1.1. Handling and Safety

As a novel chemical entity, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone should be handled with care in a laboratory setting. While specific GHS hazard data for this exact molecule is not available, related compounds like 4-Bromo-1H-pyrrolo[2,3-b]pyridine are classified as toxic if swallowed, causing skin irritation and serious eye damage.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood.

Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor (typically ATP) to a substrate (a peptide or protein). An inhibitor's potency is quantified by its ability to reduce this activity.

Most kinase inhibitors function by competing with ATP for its binding site on the kinase.[6][7] Others may bind to an allosteric site, inducing a conformational change that prevents catalysis, or compete with the substrate.[4][6] The choice of assay technology is a critical decision in the experimental design process.[8]

Common Assay Formats:

  • Radiometric Assays: These are considered a gold standard for sensitivity, directly measuring the incorporation of radioactively labeled phosphate ([γ-³²P] or [γ-³³P]) into the substrate.[9] However, they involve the logistical challenges and safety considerations of handling radioactive materials.

  • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods often use modified substrates and phospho-specific antibodies to generate a signal.[10][11] They offer high throughput but may require specific reagents for each kinase-substrate pair.

  • Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™): These are universal assays applicable to virtually any kinase. They quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[10] In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.[10]

This protocol will focus on the ADP-Glo™ assay format due to its universality, robustness, and suitability for high-throughput screening (HTS).[12]

Kinase_Inhibition_Principle cluster_reaction Kinase Catalytic Reaction cluster_inhibition Mechanism of Inhibition Kinase Kinase Enzyme Products Phospho-Substrate + ADP Kinase->Products Phosphorylation Blocked Inactive Complex ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (e.g., 1-(4-Bromo-1H-pyrrolo [2,3-b]pyridin-1-yl)ethanone) Inhibitor->Kinase Binds to ATP Pocket Inhibitor->Blocked Experimental_Workflow start Start prep_compound Prepare 10-point serial dilution of test compound in DMSO start->prep_compound plate_compound Dispense diluted compound and controls (DMSO) into 384-well plate prep_compound->plate_compound add_kinase Add Kinase + Substrate mixture to all wells plate_compound->add_kinase add_atp Initiate reaction by adding ATP (at Km concentration) add_kinase->add_atp incubate_kinase Incubate at RT for the predetermined linear time (e.g., 60 min) add_atp->incubate_kinase add_adpglo Stop kinase reaction by adding ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP) incubate_adpglo->add_detection incubate_detection Incubate for 30 min at RT add_detection->incubate_detection read_plate Measure luminescence on a plate reader incubate_detection->read_plate analyze Analyze Data: Normalize, plot curve, calculate IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for IC50 determination.

4.3. Step-by-Step Procedure

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone stock in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO-only controls to the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compound.

    • Prepare a 2X ATP solution in kinase reaction buffer (at a concentration that will yield the final Km value in the 10 µL reaction).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for the pre-optimized time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

Data Analysis and Interpretation

  • Define Controls:

    • High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO only. This represents the maximum kinase activity.

    • Low Control (100% Inhibition): Wells containing substrate, ATP, and DMSO, but no kinase enzyme. This represents the background signal.

  • Data Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Dose-Response Curve and IC50 Calculation:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%. [13] Table 2: Sample Data and Analysis

[Inhibitor] (nM)Log [Inhibitor]Raw Luminescence (RLU)% Inhibition
100004.0015,50098.1
33333.5218,20094.8
11113.0529,80080.3
3702.5775,00025.0
1232.0991,5004.7
411.6195,600-0.1
13.71.1496,100-0.7
4.60.6695,800-0.3
1.50.1896,300-0.9
0.5-0.3095,900-0.4
High Control N/A95,5000.0
Low Control N/A8,500100.0
Calculated IC50 ~450 nM

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Signal / Small Assay Window 1. Insufficient enzyme activity. 2. Suboptimal ATP or substrate concentration. 3. Degraded reagents (ATP, kinase).1. Increase enzyme concentration or incubation time (re-verify linearity). 2. Re-optimize ATP and substrate concentrations. 3. Use fresh, properly stored reagents.
High Data Variability (High %CV) 1. Pipetting errors. 2. Poor mixing in wells. 3. Compound precipitation at high concentrations.1. Use calibrated pipettes or automated liquid handlers. 2. Ensure proper mixing after reagent addition. 3. Check compound solubility in assay buffer; lower the top concentration if needed.
Incomplete Dose-Response Curve 1. Inhibitor potency is outside the tested concentration range. 2. Compound is inactive.1. Shift the concentration range higher (for weak inhibitors) or lower (for potent inhibitors). 2. Confirm compound integrity and concentration. The compound may be inactive against the chosen kinase.
False Positives/Negatives 1. Compound interferes with the detection chemistry (e.g., luciferase inhibitor). 2. Compound absorbs/quenches light.1. Run a counter-screen without the kinase to check for direct inhibition of the detection reagents. 2. This is less common with luminescence but can be an issue in fluorescence assays. [14]

References

  • Massive Bio. (2026). Protein Kinase Inhibitor. [Link]

  • LookChem. (n.d.). Cas 69872-17-9, 4-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Johnson, G. L., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • Dahl, G., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • Rosini, C., et al. (2014). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Agliarulo, I., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • Gavrin, L. K., & Saiah, E. (2013). Approaches to discover non-ATP site kinase inhibitors. MedChemComm (RSC Publishing). [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Müller, S., et al. (2011). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Ceccarelli, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

Sources

Application Note: Quantitative Western Blot Analysis of p-NDRG1 (Thr346) as a Biomarker for mTORC2/SGK1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for assessing the biological activity of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (hereafter referred to as the Test Compound ) using Phospho-NDRG1 (p-NDRG1) as a proximal biomarker.[1]

Why p-NDRG1? N-Myc Downstream-Regulated Gene 1 (NDRG1) is a physiological substrate of SGK1 (Serum/Glucocorticoid Regulated Kinase 1).[1] SGK1 activity is strictly dependent on hydrophobic motif phosphorylation by mTORC2 (mechanistic Target of Rapamycin Complex 2).[1] Unlike Akt, which can be phosphorylated by other kinases, NDRG1 phosphorylation at Thr346 is widely accepted as a specific and robust readout for the mTORC2 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 SGK1  signaling axis.

If the Test Compound acts as an inhibitor of the PI3K/mTOR or SGK1 pathways, a dose-dependent reduction in p-NDRG1 (Thr346) signal should be observed, normalized against Total NDRG1.

Mechanism of Action & Experimental Logic[2][3]

The following diagram illustrates the signaling cascade and the validation logic. We utilize Rapamycin (mTORC1 specific) and Torin 1 (mTORC1/2 inhibitor) as negative and positive controls, respectively, to validate the assay window.[1]

G GF Growth Factors (Insulin/IGF-1) PI3K PI3K GF->PI3K mTORC2 mTORC2 (Rictor/mTOR) PI3K->mTORC2 SGK1 SGK1 (Kinase) mTORC2->SGK1 Phosphorylation (Ser422) NDRG1 Total NDRG1 (Substrate) SGK1->NDRG1 pNDRG1 p-NDRG1 (Thr346) NDRG1->pNDRG1 Phosphorylation (Thr346) TestComp Test Compound (1-(4-Bromo...)) TestComp->mTORC2 TestComp->SGK1 ? Rapamycin Rapamycin (mTORC1 specific) Rapamycin->mTORC2 No Effect (Short term) Torin Torin 1 (mTORC1/2) Torin->mTORC2

Figure 1: The mTORC2/SGK1 signaling axis. p-NDRG1 serves as the terminal readout.[1] The Test Compound is evaluated for its ability to interrupt this flow, similar to the positive control Torin 1.

Experimental Design & Controls

To ensure trustworthiness and self-validation , the experiment must include the following conditions.

ConditionReagentConcentrationTimePurposeExpectation
Negative Control DMSO0.1% (v/v)1-2 hBaseline SignalStrong p-NDRG1 band
Specificity Control Rapamycin100 nM1-2 hExclude mTORC1Strong p-NDRG1 (mTORC2 is insensitive to acute Rapamycin)
Positive Control Torin 1250 nM1-2 hValidate AssayLoss of p-NDRG1 signal (>90% reduction)
Test Group Test CompoundDose Curve*1-2 hDetermine PotencyDose-dependent reduction

*Suggested Dose Curve: 10 nM, 100 nM, 1 µM, 10 µM based on typical 7-azaindole potency ranges.

Detailed Protocol

Phase A: Cell Treatment & Lysis (The "Phospho-Preservation" Step)

Critical:[1] Phosphatases are active even on ice.[1] Immediate denaturation or potent inhibition is required.[1]

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or specific cancer line) to reach 70-80% confluency.[1]

  • Treatment: Treat cells according to the table above.

    • Note on Compound Solubility: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is hydrophobic.[1] Dissolve in DMSO to 10 mM stock. Ensure final DMSO concentration is <0.5% in culture media.[1]

  • Harvesting:

    • Place plates on ice.

    • Wash 1x with ice-cold PBS containing 1 mM Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      VO
      
      
      
      (Sodium Orthovanadate).
    • Lysis Buffer: Use modified RIPA buffer supplemented immediately before use with:

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP or 10 mM NaF + 1 mM Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
        VO
        
        
        
        + 10 mM
        
        
        -glycerophosphate).
    • Add 150 µL buffer per well (6-well plate). Scrape and collect.

  • Clarification: Sonicate briefly (3x 5 sec pulses) to shear DNA.[1] Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase B: Electrophoresis & Transfer[1][4]
  • Protein Quantification: Use BCA assay.[1] Normalizing protein load (e.g., 20 µ g/lane ) is critical.[1]

  • SDS-PAGE:

    • NDRG1 Molecular Weight: ~46-48 kDa .[1]

    • Use a 10% or 4-12% Bis-Tris gel .[1]

  • Transfer: Transfer to Nitrocellulose or PVDF membrane (0.45 µm).

    • Tip: Do not let the membrane dry out at any point.[1]

Phase C: Immunodetection

Dual-Detection Strategy: You must detect p-NDRG1 first, then strip and re-probe for Total NDRG1, or use different species antibodies for multiplexing.[1]

Primary Antibody List (Recommended Validated Reagents):

  • Target (Phospho): Rabbit anti-p-NDRG1 (Thr346) [e.g., CST #5482].[1] Dilution 1:1000.

  • Target (Total): Rabbit anti-NDRG1 (Total) [e.g., CST #9485].[1] Dilution 1:1000.

  • Loading Control: Mouse anti-GAPDH or anti-Vinculin.[1]

Workflow:

  • Blocking: 5% BSA in TBST for 1 hour at RT.

    • Why BSA? Milk contains casein (a phospho-protein) which causes high background for phospho-antibodies.[1] Do not use milk for p-NDRG1.

  • Primary Incubation: Incubate anti-p-NDRG1 in 5% BSA/TBST overnight at 4°C with gentle rocking.[1]

  • Washing: 3 x 5 min with TBST.

  • Secondary Incubation: HRP-conjugated Anti-Rabbit (1:2000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: ECL Prime or similar high-sensitivity substrate.[1] Image.

  • Normalization: Strip the membrane (mild stripping buffer) and re-probe for Total NDRG1 .

Data Analysis & Interpretation

To accurately determine if the Test Compound inhibits the pathway, calculate the Phosphorylation Index :



Interpretation Table:

ObservationConclusion
High p-NDRG1 / High Total Pathway Active (No Inhibition).[1]
Low p-NDRG1 / High Total Valid Hit. Compound inhibits mTORC2 or SGK1.[1]
Low p-NDRG1 / Low Total Toxicity/Degradation. Compound may be killing cells or inducing proteolysis.[1] Invalid for kinase inhibition.[1]
No Change vs DMSO Compound is inactive at this concentration or does not target this pathway.[1]

Troubleshooting: The Self-Validating System

SymptomProbable CauseSolution
No p-NDRG1 signal in DMSO control Phosphatase activity during lysis.[1]Ensure Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

VO

is fresh. Boil samples immediately after lysis.
High Background Blocking with Milk.Switch to 5% BSA for all phospho-antibody steps.[1]
Rapamycin reduces p-NDRG1 Long-term treatment (>24h).[1]Rapamycin inhibits mTORC2 only upon chronic exposure.[1] Shorten treatment to <2h to maintain specificity.
Total NDRG1 bands appear as doublets Hyper-phosphorylation.[1]This is normal. Treatment with inhibitor may collapse the doublet into a single lower band.[1]

References

  • Garcia-Martinez, J.M., et al. (2008).[1] "mTOR complex 2 (mTORC2) controls hydrophobic motif phosphorylation and activation of serum- and glucocorticoid-induced protein kinase 1 (SGK1)."[1][2] Biochemical Journal.

  • Murray, J.T., et al. (2004).[1] "Exploitation of KESTREL to identify NDRG1 as a physiological substrate of SGK1." Biochemical Journal.

  • Cell Signaling Technology. "NDRG1 (D8G9) XP® Rabbit mAb #9485 Application Note."

  • Weiler, M., et al. (2014).[1] "mTOR target NDRG1 confers MGMT-dependent resistance to alkylating chemotherapy."[1] PNAS.[1] [1]

Sources

Application Note: Leveraging 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in high-throughput screening (HTS) campaigns. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2][3][4][5] This application note details the rationale for its use, protocols for primary screening and hit validation, and strategies for subsequent hit-to-lead optimization, capitalizing on the compound's unique structural features.

Introduction: The Strategic Value of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and has garnered significant attention in drug discovery due to its ability to mimic the natural recognition motifs of many biological targets.[2] Its derivatives have shown potent inhibitory activity against a range of therapeutically relevant protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and NADPH Oxidase 2 (NOX2).[1][4][5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a highly successful class of drugs.[7][8]

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a particularly interesting compound for HTS for several reasons:

  • Privileged Core: It contains the 7-azaindole core, predisposing it to interact with the ATP-binding site of many kinases.

  • Fragment-like Properties: With a molecular weight of approximately 239 g/mol , it aligns with the principles of Fragment-Based Drug Discovery (FBDD), suggesting it can serve as an excellent starting point for building more potent and selective inhibitors.[9][10]

  • Chemical Handle for Optimization: The bromine atom at the 4-position is a versatile synthetic handle. It allows for rapid analogue synthesis via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating rapid Structure-Activity Relationship (SAR) studies during the hit-to-lead phase.[11][12][13]

  • Modulation of Physicochemical Properties: The acetyl group at the 1-position modifies the electronics and solubility of the 7-azaindole core, potentially offering a different interaction profile compared to the unsubstituted parent scaffold.

This application note will focus on a common and high-value HTS application for this compound: the discovery of novel kinase inhibitors.

Compound Profile: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Before embarking on an HTS campaign, it is crucial to understand the physicochemical properties of the screening compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂ON/A
Molecular Weight 239.07 g/mol N/A
Appearance White to light brown solid[14]
Purity >98% recommended for HTS
Solubility Soluble in DMSOCommon knowledge for HTS compounds

Safety Precautions: This compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[15] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

High-Throughput Screening Workflow: A Kinase Inhibition Assay

The following section outlines a detailed workflow for screening 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone against a kinase of interest. A universal, ADP-detection based assay is presented as a robust and widely applicable format.[7][16]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Prep Compound Preparation (Stock Solution in DMSO) Dispensing Dispense Compound to 384-well Assay Plate Compound_Prep->Dispensing Assay_Prep Assay Component Preparation (Kinase, Substrate, ATP, Buffer) Addition Add Kinase, Substrate, and ATP to Initiate Reaction Assay_Prep->Addition Dispensing->Addition Incubation Incubate at RT Addition->Incubation Detection Add ADP Detection Reagent Incubation->Detection Readout Measure Signal (e.g., Fluorescence) Detection->Readout Normalization Data Normalization (% Inhibition) Readout->Normalization Hit_Selection Hit Selection (e.g., >50% Inhibition) Normalization->Hit_Selection Dose_Response Dose-Response Curve (IC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection) Dose_Response->Orthogonal_Assay Interference_Assay Assay Interference Counterscreen Orthogonal_Assay->Interference_Assay

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

Materials and Reagents
  • Screening Compound: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

  • Solvent: DMSO (Anhydrous, HTS-grade)

  • Kinase: Recombinant kinase of interest

  • Substrate: Peptide or protein substrate specific to the kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., HEPES buffer with MgCl₂, Brij-35, and DTT

  • Detection Kit: A commercial ADP-Glo™, Transcreener® ADP, or similar ADP detection assay kit.

  • Plates: 384-well, low-volume, white plates (for luminescence/fluorescence)

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control)

Protocol: Primary Screening (Single Concentration)

This protocol is designed for a single-concentration screen to identify initial "hits".

  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the 10 mM stock solution into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 5 µL final reaction volume.

    • Include control wells:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known inhibitor at a concentration >10x its IC₅₀.

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in assay buffer. The final concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.[7]

    • Dispense 2.5 µL of the 2X kinase/substrate mix into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or near the Kₘ of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzymatic reaction.

  • Signal Detection:

    • Stop the reaction and generate a detectable signal by adding the ADP detection reagent(s) according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent).

    • Incubate as required by the detection kit (e.g., 40 minutes at room temperature).

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the detection method (e.g., luminescence).

Data Analysis and Hit Selection
  • Normalization: Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Criteria: A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold. A common starting point is a Z-score ≥ 3 or a percent inhibition > 50%. The quality of the assay should be confirmed by calculating the Z'-factor, which should be ≥ 0.5 for a robust screen.[17]

Hit Validation and Counterscreens

A single-point hit is not a confirmed inhibitor. A rigorous validation process is essential to eliminate false positives and artifacts.[17][18]

Protocol: IC₅₀ Determination
  • Serial Dilution: Prepare a serial dilution of the hit compound (1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone) in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Repeat Assay: Perform the kinase assay as described in section 3.2, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Orthogonal and Counterscreens
  • Orthogonal Assay: Confirm the inhibitory activity using a different assay format that relies on an alternative detection method (e.g., if the primary screen measured ADP production, an orthogonal assay could measure substrate phosphorylation via an antibody-based method). This helps to rule out technology-specific artifacts.

  • Assay Interference Screens: Many compounds can interfere with assay technologies.[18] It is crucial to test if the compound inhibits the detection system itself. This is done by running the assay in the absence of the kinase but in the presence of the expected amount of product (ADP) and the test compound.

From Hit to Lead: Leveraging the Bromo-Substituent

The true power of using 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone as a screening compound becomes apparent after hit validation. The bromine atom at the C4-position is a key enabler for rapid lead optimization through parallel synthesis.

Hit_Expansion cluster_coupling Parallel Synthesis via Cross-Coupling Initial_Hit Validated Hit 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Suzuki Suzuki Coupling (Boronic Acids/Esters) Initial_Hit->Suzuki Buchwald Buchwald-Hartwig (Amines, Alcohols) Initial_Hit->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Initial_Hit->Sonogashira Library Focused Analogue Library (Diverse R-groups at C4) Suzuki->Library Buchwald->Library Sonogashira->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead Optimized Lead Compound (Improved Potency/Selectivity) SAR->Lead

Caption: Hit expansion strategy using the C4-bromo substituent.

By employing palladium-catalyzed cross-coupling reactions, a diverse library of analogues can be rapidly synthesized to explore the chemical space around the C4-position. This allows medicinal chemists to systematically probe for interactions with the target kinase, aiming to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone represents a strategically valuable starting point for HTS campaigns, particularly in the highly productive field of kinase inhibitor discovery. Its combination of a privileged core, fragment-like characteristics, and a synthetically tractable chemical handle makes it an ideal tool for modern drug discovery. The protocols and strategies outlined in this document provide a robust framework for its effective implementation in an HTS setting, from initial screening through to the critical hit-to-lead phase. By understanding the causality behind the experimental choices and employing self-validating protocols, researchers can confidently leverage this compound to accelerate the discovery of novel therapeutics.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (1H-Pyrrolo [2,3-b]pyridine)7-Azaindole Derivatives and Their Antiurease, Phosphodiesterase and β-glucuronidase Activity. Available from: [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • PubMed Central. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Available from: [Link]

  • National Institutes of Health. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available from: [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available from: [Link]

  • PubMed Central. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • PubMed. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Available from: [Link]

  • MDPI. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Available from: [Link]

  • Research Square. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Available from: [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • PubMed Central. An Update on the Synthesis of Pyrrolo[1][14]benzodiazepines. Available from: [Link]

  • PubMed. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Available from: [Link]

  • ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Available from: [Link]

  • MDPI. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]

  • ACS Publications. The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Available from: [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available from: [Link]

  • YouTube. Fragment Based Drug Design - Docking, Screening, Growing and Linking. Available from: [Link]

  • Google Patents. SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. Available from: [Link]

  • Bentham Science. High Throughput Screening for Protein Kinase Inhibitors. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-Br-7-Azaindole-N-Ac Solubilization Support Level: Tier 3 (Advanced Formulation & Stability) Status: Active

Executive Summary & Chemical Profile

Welcome to the technical support center for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone . This guide addresses the specific physicochemical challenges of this scaffold. Unlike standard organic molecules, this compound presents a "solubility vs. stability" paradox due to the lability of the N-acetyl group.

Compound Snapshot
FeaturePropertyImplication for Solubility
Core Scaffold 7-AzaindolePlanar, aromatic, high crystal lattice energy (poor solubility).[1]
Substituent 1 4-BromoIncreases lipophilicity (LogP) and molecular weight; reduces aqueous solubility.
Substituent 2 N-Acetyl (Pos 1)CRITICAL: Removes the H-bond donor. Makes the molecule a "masked" amide. Susceptible to hydrolysis.[2]
Ionization Weak Base (N7)The pyridine nitrogen (N7) can be protonated (pKa ~2–4), but low pH risks hydrolysis.

Critical Warning: The Hydrolysis Trap

Before you sonicate or heat: The N-acetyl group on the pyrrole nitrogen is electronically similar to an imide or an activated amide. It is hydrolytically unstable , particularly in basic media or under thermal stress in aqueous solution.

  • Symptom: You dissolve the compound, but LC-MS shows a new peak with Mass [M-42].

  • Diagnosis: You have hydrolyzed the acetyl group, reverting the compound to the parent 4-bromo-7-azaindole .

Stability Decision Tree

Use the following logic flow to determine your safe operating window.

StabilityLogic Start Start: Solubilization Goal CheckpH Intended pH? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Neutral Neutral (pH 6-8) CheckpH->Neutral Basic Basic (pH > 9) CheckpH->Basic Risk1 Risk: Acid-Catalyzed Hydrolysis (Slow) Acidic->Risk1 Protonation of N7 Risk2 Stable (Short Term) Solubility is Poor Neutral->Risk2 Low Solubility Risk3 CRITICAL FAILURE: Rapid Deacetylation Basic->Risk3 Nucleophilic Attack Action1 Use Buffer + Cold Storage Risk1->Action1 Action2 Use Organic Cosolvents (DMSO/PEG) Risk2->Action2 Action3 DO NOT PROCEED Change Protocol Risk3->Action3

Figure 1: Stability decision matrix. Avoid basic conditions to preserve the N-acetyl moiety.

Solubilization Protocols

Method A: The "Golden Standard" (DMSO/PEG)

Best for: In vitro biochemical assays, cell culture (with dilution).

This compound suffers from the "Brick Dust" effect—high crystal lattice energy preventing water interaction. You must disrupt the lattice with an organic solvent first.

Protocol:

  • Stock Solution: Dissolve compound in 100% anhydrous DMSO to 10–50 mM. (Note: Solution should be clear. If hazy, sonicate briefly).

  • Intermediate Dilution (Optional but Recommended): Dilute stock 1:10 into PEG-400 or Propylene Glycol . This prevents precipitation shock when hitting water.

  • Final Aqueous Step: Slowly add the DMSO/PEG mix to your aqueous buffer (PBS/Media) while vortexing.

    • Target: < 1% DMSO final concentration.

    • Limit: If precipitation occurs at >10 µM, add 0.5% Tween-80 to the aqueous buffer before adding the compound.

Method B: Cyclodextrin Complexation (SBE- -CD)

Best for: In vivo dosing (IV/IP/PO) or sensitive cell lines where DMSO is toxic.

Cyclodextrins (CDs) encapsulate the hydrophobic 4-bromo-7-azaindole core, shielding it from water while maintaining the N-acetyl group's stability by isolating it from bulk hydrolytic conditions. Sulfobutyl ether


-cyclodextrin (SBE-

-CD, e.g., Captisol®) is preferred over HP-

-CD for this scaffold due to better cavity fit and charge interaction with the pyridine nitrogen.

Protocol:

  • Prepare 30% (w/v) SBE-

    
    -CD  in water or saline. Filter (0.22 µm).
    
  • Add compound powder to the CD solution.

  • Agitate: Shake at room temperature for 24–48 hours. Do not heat > 40°C to avoid hydrolysis.

  • Filter: Remove undissolved solids. The filtrate is your stock.

Method C: Acidic Salt Formation (Use with Caution)

Best for: High concentration requirements where stability is secondary.

The pyridine nitrogen (N7) has a pKa estimated between 2.0 and 4.0. Strong acids can form a salt, drastically increasing solubility.

  • Reagent: Methanesulfonic acid (MsOH) or 0.1 M HCl.

  • Risk: High acid concentration promotes hydrolysis over time. Use immediately after preparation.

  • Recipe: Add 1.05 equivalents of MsOH (from a 1M stock in water) to the compound suspended in water. Vortex until clear.

Troubleshooting FAQ

Q1: I see a precipitate immediately upon adding my DMSO stock to PBS. Why? A: This is "solvent shock." The logP of your compound drives it to aggregate faster than it can disperse.

  • Fix: Pre-dissolve the DMSO stock into an intermediate phase of PEG-400 (ratio 1:4) before adding to PBS. Alternatively, add 0.1% Tween-80 or BSA (Bovine Serum Albumin) to your PBS. The protein/surfactant prevents nucleation.

Q2: My LC-MS shows two peaks after 24 hours in buffer. One is [M-H]- and one is [M-43]-. A: Your compound has deacetylated. The [M-43] (loss of acetyl group mass 42 + proton shift) confirms the formation of 4-bromo-7-azaindole.

  • Fix: Check your pH. If pH > 7.5, hydrolysis is rapid. Lower pH to 6.5–7.0 if the assay permits. Store all aqueous solutions at -20°C or -80°C immediately.

Q3: Can I use this for animal studies (IP injection)? A: Do not use 100% DMSO. It causes peritonitis.

  • Recommended Formulation: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Procedure: Dissolve in DMSO first, then add PEG/Tween, then slowly add Saline. If it turns cloudy, sonicate. If it stays cloudy, you have exceeded the solubility limit (likely ~1–2 mg/mL).

Mechanistic Visualization

The following diagram illustrates the competing pathways of solubilization versus degradation.

Pathways cluster_Solubility Solubilization Pathways cluster_Degradation Degradation Pathway Compound 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (Insoluble Solid) CD Cyclodextrin Encapsulation (Thermodynamically Stable) Compound->CD + SBE-beta-CD Protonation N7 Protonation (Acidic pH) (Soluble Cation) Compound->Protonation + H+ (pH < 3) Hydrolysis Amide Hydrolysis (Nucleophilic Attack at C=O) Compound->Hydrolysis + OH- (pH > 8) or Heat Protonation->Hydrolysis Slow conversion over time Product 4-Bromo-7-azaindole (Precipitates or Different Activity) Hydrolysis->Product

Figure 2: The kinetic competition between stable solubilization (left) and chemical degradation (right).

References

  • Popowycz, F., et al. (2001). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 5(5), 475-498.[3] (Establishes the reactivity profile of N-acyl 7-azaindoles).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol basis for SBE-

    
    -CD solubilization). 
    
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. (Discusses solubility/logP issues of planar heterocycles like azaindoles).

  • BenchChem Technical Data. "Optimization of 1-Acetyl-7-azaindole N-acetylation." (Confirming the lability of the N-acetyl bond).

Sources

Technical Support Center: Stability of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSC-2024-AZA-09 Subject: Hydrolytic Instability & Deacetylation in DMSO Compound: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Classification: N-Acyl 7-Azaindole Derivative

Executive Summary

You are likely accessing this guide because you have observed sample degradation , precipitation , or unexpected LCMS signals (specifically a mass loss of 42 Da) when storing 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in DMSO.

The Core Issue: This compound contains an N-acetyl protecting group on a 7-azaindole core. While useful for synthesis, this amide bond is electronically destabilized by the pyridine ring nitrogen (N7), making it highly susceptible to hydrolysis in the presence of trace water. DMSO is hygroscopic; "wet" DMSO will rapidly deacetylate the compound back to its parent form, 4-Bromo-7-azaindole.

Module 1: The Mechanism of Failure

To solve the stability issue, one must understand the driving force. The 7-azaindole system is electron-deficient compared to a standard indole. The nitrogen at position 7 (N7) pulls electron density away from the pyrrole ring.

  • Electronic Activation: The electron-withdrawing N7 renders the N1-carbonyl bond more electrophilic than in standard amides.

  • The Trigger (Water): DMSO absorbs atmospheric moisture (hygroscopicity).[1][2]

  • The Reaction: Water acts as a nucleophile, attacking the carbonyl carbon. The leaving group (the 7-azaindole anion) is stabilized by the aromatic system, driving the equilibrium toward cleavage.

Diagram 1: Hydrolysis Pathway in Wet DMSO

HydrolysisMechanism Compound Target Molecule (N-Acetyl-4-Br-7-Azaindole) MW: 239.07 Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water Trace H2O (From Wet DMSO) Water->Intermediate Parent Degradant A (4-Bromo-7-azaindole) MW: 197.03 Intermediate->Parent Bond Cleavage (-42 Da) AceticAcid Degradant B (Acetic Acid) Intermediate->AceticAcid

Figure 1: Mechanistic pathway showing the deacetylation of the target compound driven by trace water in DMSO.

Module 2: Diagnostics & Troubleshooting

Use this section to confirm if your sample has degraded.

Primary Indicator: LCMS Analysis

The most immediate sign of failure is a specific mass shift.

ParameterIntact MoleculeDegraded Product (Parent)Delta
Formula C₉H₇BrN₂OC₇H₅BrN₂- C₂H₂O
MW ~239.07 Da~197.03 Da- 42.04 Da
Retention Time Later eluting (Less polar)Earlier eluting (More polar)Shift Left
Secondary Indicator: 1H NMR (DMSO-d6)

If you see the "Parent NH" signal, hydrolysis has occurred.

Proton RegionIntact Signal (Target)Degraded Signal (Artifact)
~2.7 ppm Singlet (3H) (Acetyl -CH₃)Disappears
~11-12 ppm Absent (N1 is substituted)Broad Singlet (1H) (Free N-H)
Aromatic Region Distinct splitting patternSlight chemical shift changes

Critical Note: If your DMSO-d6 is old, it may contain DCl (Deuterium Chloride) , which acts as an acid catalyst, accelerating this hydrolysis from days to minutes [1].

Module 3: Prevention & Handling Protocols

This compound cannot be treated like a standard stable organic solid. It requires "anhydrous discipline."[3]

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >24 hours.

  • Solvent Choice:

    • Preferred:Anhydrous DMSO (packed under Argon/Nitrogen).

    • Alternative:DMA (Dimethylacetamide) or Acetonitrile (if solubility permits). These are less hygroscopic than DMSO.

  • Drying Step (Mandatory):

    • Add 3Å or 4Å Molecular Sieves (activated) to the DMSO bottle 24 hours before use.

    • Why? Commercial "anhydrous" DMSO often contains 50-100 ppm water once opened. Sieves reduce this to <10 ppm.

  • Dissolution:

    • Weigh compound into a vial.

    • Purge vial with Nitrogen/Argon gas.

    • Add dry DMSO via syringe.

    • Do not sonicate with the cap open. Sonicate briefly with the cap sealed to prevent moisture uptake.

Protocol B: Storage Workflow

Objective: Long-term preservation of library samples.

  • Temperature: Store at -20°C or -80°C . Hydrolysis rates drop significantly at lower temperatures.

  • Cycles: Avoid freeze-thaw cycles. Condensation forms inside the tube upon thawing, introducing water.

  • Format: Single-use aliquots are superior to large stock bottles.

Diagram 2: QC & Decision Tree

HandlingProtocol Start Start: Solid Compound CheckSolvent Is DMSO Anhydrous? (<50 ppm H2O) Start->CheckSolvent DrySolvent Add 4Å Mol Sieves Wait 24h CheckSolvent->DrySolvent No / Unsure Dissolve Dissolve under N2/Ar CheckSolvent->Dissolve Yes DrySolvent->Dissolve QC QC Check (LCMS/NMR) t=0 Dissolve->QC Result Mass = 239? QC->Result Use Proceed to Assay (Use within 4h) Result->Use Yes Discard Discard/Repurify (Hydrolysis Detected) Result->Discard No (Mass 197)

Figure 2: Decision tree for preparing and validating stock solutions to prevent hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in aqueous biological assays (e.g., cell culture)? A: Yes, but with a caveat. You must add the DMSO stock to the media immediately before the experiment. Once diluted into aqueous media (PBS, DMEM), the N-acetyl group will eventually hydrolyze (half-life varies by pH, usually hours to days). Ensure your assay duration is within the stability window of the compound, or verify if the deacetylated parent is actually the active species (prodrug effect).

Q2: I see a peak at ~197 Da in my fresh stock. Is the vendor batch bad? A: Not necessarily. If you dissolved it in non-dried DMSO and waited 2-3 hours before running the LCMS, the degradation likely happened in your lab. Run a t=0 check immediately after dissolving in verified anhydrous solvent to confirm vendor purity.

Q3: Why is the N-acetyl group there if it's unstable? A: It is likely a protecting group used during the bromination or purification steps of the synthesis to prevent side reactions on the N1 nitrogen [2]. In some drug discovery contexts, it might be designed as a prodrug moiety to improve permeability, intended to fall off inside the cell.

Q4: Can I heat the solution to speed up dissolution? A: Absolutely not. Heating N-acyl 7-azaindoles in wet DMSO is a standard method for removing the acetyl group intentionally. Vortex vigorously at room temperature instead.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on the stability of N-acyl indoles/azaindoles toward hydrolysis).
  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews. (Discusses the reactivity of the 7-azaindole core).

  • BenchChem Technical Support. (2025). "Optimization of 1-Acetyl-7-azaindole N-acetylation." (Context on the lability of the acetyl group).

  • National Institutes of Health (NIH). (2014). "In situ DMSO hydration measurements of HTS compound libraries." PubMed. (Data on DMSO hygroscopicity rates).

Sources

troubleshooting low yield in the acetylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield & Instability in N-Acetylation Substrate: 4-bromo-7-azaindole (CAS: 348640-06-2) Reaction Class: Nucleophilic Acylation / Protecting Group Installation

Executive Summary & Mechanistic Insight

The acetylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole) presents a classic "Goldilocks" challenge in heterocyclic chemistry. The low yield is rarely due to a single factor but rather a conflict between nucleophilicity and hydrolytic stability .

The Core Problem: Electronic Deactivation

Unlike indole, the 7-azaindole scaffold contains a pyridine nitrogen at position 7. This atom is electron-withdrawing, significantly reducing the electron density of the pyrrole nitrogen (N1).

  • Indole pKa: ~16.2

  • 7-Azaindole pKa: ~13.0

  • 4-Bromo-7-azaindole: The bromine atom at C4 exerts an additional inductive withdrawing effect (

    
    ), further reducing the nucleophilicity of N1.
    

The Consequence:

  • Hard to Form: The neutral molecule is a poor nucleophile. It requires complete deprotonation (anionic pathway) or potent acylation catalysis (DMAP) to react.

  • Easy to Lose: Once formed, the N-acetyl group is attached to an electron-deficient ring. This makes the acetyl carbonyl highly electrophilic and prone to hydrolysis , effectively acting like a "twisted amide" or an activated ester.

Diagnostic Flowchart

Use this logic tree to identify the specific failure mode of your reaction.

Troubleshooting Start START: Low Yield Observed CheckTLC Step 1: Check Crude TLC/LCMS (Before Workup) Start->CheckTLC NoConv Result: Mostly Starting Material CheckTLC->NoConv No Reaction GoodConv Result: Product visible in situ but lost after workup/column CheckTLC->GoodConv Disappears later WrongSpot Result: New spot formed, but wrong NMR shift CheckTLC->WrongSpot Wrong Product Diag1 Diagnosis: Insufficient Nucleophilicity NoConv->Diag1 Act1 Action: Switch to NaH (Anionic Pathway) or Increase DMAP loading Diag1->Act1 Diag2 Diagnosis: Hydrolysis (Instability) GoodConv->Diag2 Act2 Action: Neutralize Silica Gel Avoid Aqueous Acid Workup Diag2->Act2 Diag3 Diagnosis: C3-Acylation (Rare) or N7-Quaternization WrongSpot->Diag3 Act3 Action: Lower Temp (0°C) Confirm Regiochemistry (HMBC) Diag3->Act3

Figure 1: Decision matrix for diagnosing yield loss in azaindole acetylation.

Technical FAQs & Troubleshooting

Q1: The reaction stalls with ~50% conversion using Ac₂O/Pyridine. Why?

A: Pyridine is often too weak a base for this specific substrate. The 4-bromo substituent deactivates the ring. While pyridine can scavenge protons, it does not effectively catalyze the attack of the poor N1 nucleophile.

  • Solution: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the sterically hindered/electron-poor indole nitrogen.

Q2: My LCMS showed 95% conversion, but I isolated only 30% yield after column chromatography. Where did it go?

A: You likely hydrolyzed your product on the silica gel. The N-acetyl bond in 4-bromo-7-azaindole is significantly weaker than in standard amides due to the electron-withdrawing nature of the heterocycle. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to catalyze the hydrolysis of this labile bond back to the starting material.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading. Maintain 0.5% Et₃N in your eluent to keep the pH basic. Alternatively, use Neutral Alumina .

Q3: Can I use Acetyl Chloride (AcCl) instead of Acetic Anhydride (Ac₂O)?

A: Yes, but strictly under anhydrous conditions with a strong base (NaH). Using AcCl with weak bases (like TEA) generates HCl as a byproduct. Protonation of the pyridine nitrogen (N7) renders the system even more electron-deficient and unreactive. If you use AcCl, you must use Sodium Hydride (NaH) to form the azaindole anion first.

Q4: How do I distinguish N1-acetylation (desired) from C3-acylation (byproduct)?

A: ¹H NMR is the definitive method.

  • N1-Acetyl (Desired): The proton at C2 will show a significant downfield shift (deshielding) due to the adjacent carbonyl.

  • C3-Acetyl (Byproduct): The proton at C3 will disappear entirely.

  • Note: C3-acylation usually requires Friedel-Crafts conditions (AlCl₃) and is unlikely to occur under standard basic conditions.

Optimized Experimental Protocols

Do not rely on generic indole protocols. Use these specific methods adapted for electron-deficient 7-azaindoles.

Method A: The "Anionic" Method (Recommended for 4-Bromo analogs)

Best for: Ensuring complete conversion of unreactive substrates.

  • Setup: Flame-dry a round-bottom flask; maintain an inert atmosphere (Ar or N₂).

  • Solvent: Anhydrous THF or DMF (0.1 M concentration).

  • Deprotonation:

    • Cool solution of 4-bromo-7-azaindole to 0 °C .

    • Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical: Stir at 0 °C for 30 mins until gas evolution ceases. The solution usually turns yellow/orange (anion formation).

  • Acylation:

    • Add Acetyl Chloride (1.2 equiv) dropwise at 0 °C.

    • Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup (Hydrolysis Prevention):

    • Quench with saturated NH₄Cl (minimal amount).

    • Extract immediately with EtOAc.

    • Do not wash with HCl or strong acid. Wash with Brine only.

Method B: The "Catalytic" Method (Milder)

Best for: Scale-up where NaH is hazardous.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Reagents:

    • Substrate (1.0 equiv)

    • Acetic Anhydride (Ac₂O) (2.0 equiv) — Excess drives equilibrium.

    • Triethylamine (TEA) (2.0 equiv)

    • DMAP (0.2 equiv / 20 mol%) — Essential catalyst.

  • Procedure: Stir at RT for 4–12 hours. Monitor by TLC.[1][2][3]

  • Purification: If clean, evaporate volatiles and recrystallize. If column is needed, see "Silica Neutralization" above.

Data Comparison: Conditions vs. Yield

VariableConditionOutcomeRisk Factor
Base Pyridine / TEA (No catalyst)< 20% ConversionSubstrate too electron-poor.
Base NaH / THF> 90% Conversion Requires anhydrous technique.
Catalyst DMAP (catalytic)High ConversionDifficult to remove DMAP without acid wash (risk of hydrolysis).
Purification Standard Silica GelYield Loss (-40%) Acidic hydrolysis on column.
Purification Et₃N-treated SilicaHigh RecoveryRecommended.

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. (2001). Detailed review of N-alkylation/acylation kinetics and pKa data.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2020). Discusses the 4-bromo intermediate and structural stability in drug design (Vemurafenib analogs).

  • An Effective Procedure for the Acylation of Azaindoles. Tetrahedron Letters. (2002). Comparison of Friedel-Crafts vs N-acylation conditions.

  • Optimization of 7-Azaindole Acetylation. BenchChem Technical Notes. (2025). Specific troubleshooting for electron-deficient heterocycles.

Sources

Technical Support Center: Overcoming Resistance to 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities of this compound and effectively troubleshoot resistance mechanisms.

Introduction: Understanding 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

While direct studies on 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone are emerging, its core structure, the 1H-pyrrolo[2,3-b]pyridine scaffold, is a well-established pharmacophore in oncology research. Derivatives of this scaffold have been shown to be potent inhibitors of various protein kinases crucial for cancer cell survival and proliferation, such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia Telangiectasia Mutated (ATM) kinase, and Traf2 and Nck-interacting kinase (TNIK).[1][2][3][4] Therefore, it is hypothesized that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone exerts its anti-cancer effects by acting as a small molecule kinase inhibitor.

This guide will proceed under the putative mechanism that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone functions as a kinase inhibitor. The troubleshooting advice provided is based on established principles of resistance to this class of drugs.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone?

A1: Based on the activity of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives, this compound is predicted to function as an ATP-competitive kinase inhibitor.[3][4] By binding to the ATP-binding pocket of a target kinase, it likely blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation, survival, and angiogenesis. The specific kinase(s) targeted may vary depending on the cancer cell type.

Q2: My cancer cell line is showing reduced sensitivity to the compound after initial successful treatments. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a kinase inhibitor through various mechanisms.[5][6] These can be broadly categorized as:

  • On-target resistance: Alterations in the target kinase itself.

  • Bypass signaling: Activation of alternative signaling pathways to circumvent the inhibited target.

  • Drug efflux: Increased removal of the compound from the cell.

  • Other mechanisms: These can include changes in drug metabolism or epithelial-mesenchymal transition (EMT).[7]

The following troubleshooting guides will help you investigate these possibilities.

Troubleshooting Guide: Loss of Compound Efficacy

Issue 1: Gradual or sudden loss of anti-proliferative effect.

This is a classic sign of acquired resistance. The following workflow can help you diagnose the underlying cause.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: On-Target Resistance cluster_2 Investigation Phase 2: Bypass Pathways cluster_3 Investigation Phase 3: Drug Efflux cluster_4 Solutions A Loss of Compound Efficacy (Increased IC50) B Sequence Target Kinase Gene (Sanger or NGS) A->B C Overexpress Target Kinase (Western Blot, qPCR) A->C D Gatekeeper Mutation Detected? B->D C->D E Phospho-Kinase Array D->E No K Switch to Next-Generation Inhibitor D->K Yes G Bypass Pathway Activated? E->G F RNA-Seq/Proteomics F->G H qPCR/Western for ABC Transporters (ABCB1, ABCG2) G->H No L Combination Therapy with Bypass Pathway Inhibitor G->L Yes J Efflux Transporter Overexpressed? H->J I Efflux Assay with Fluorescent Substrates I->J M Co-administer with ABC Transporter Inhibitor J->M Yes

Caption: Troubleshooting workflow for loss of compound efficacy.

Troubleshooting in Detail:

Q3: How do I investigate on-target resistance mechanisms?

A3: On-target resistance often involves mutations in the kinase domain that prevent the inhibitor from binding, or amplification of the target gene.[6][8]

  • Protocol 1: Target Kinase Sequencing

    • Culture both the parental (sensitive) and the resistant cell lines.

    • Isolate genomic DNA from both cell lines.

    • Amplify the coding region of the putative target kinase gene using PCR.

    • Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) for a more comprehensive analysis.

    • Compare the sequences from the resistant and parental cells to identify any acquired mutations. Pay close attention to the ATP-binding pocket and "gatekeeper" residues.[8]

  • Protocol 2: Analysis of Target Kinase Expression

    • Lyse cells from both parental and resistant lines.

    • Perform Western blotting to compare the protein expression levels of the target kinase.

    • Perform quantitative PCR (qPCR) to compare the mRNA levels of the target kinase gene. A significant increase in the resistant line may indicate gene amplification.

Potential Finding Interpretation Next Steps
Gatekeeper mutation identifiedThe compound can no longer bind effectively to the target kinase.Consider a next-generation inhibitor designed to overcome this mutation.
Increased target kinase expressionThe cell is compensating for inhibition by overproducing the target.Test if higher concentrations of the compound can restore efficacy.

Q4: What if I don't find any on-target resistance? How do I look for bypass signaling pathways?

A4: Cancer cells can activate alternative signaling pathways to bypass the one you are inhibiting.[5][9]

  • Protocol 3: Phospho-Kinase Array

    • Treat both parental and resistant cells with 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone at the IC50 concentration for a short duration (e.g., 2-6 hours).

    • Lyse the cells and apply the lysates to a phospho-kinase array membrane. These arrays contain antibodies against a wide range of phosphorylated (active) kinases.

    • Compare the phosphorylation status of various kinases between the sensitive and resistant lines. Hyper-activation of a particular kinase or pathway in the resistant cells suggests a bypass mechanism.

  • Protocol 4: RNA-Seq and Proteomics

    • Perform RNA-sequencing or global proteomic analysis on parental and resistant cells (with and without treatment).

    • Look for upregulation of genes or proteins in pathways parallel to the one targeted by your compound (e.g., if you are targeting the FGFR pathway, look for upregulation of the EGFR or MET pathways).[5]

G cluster_0 Normal Signaling cluster_1 Inhibition cluster_2 Bypass Resistance A Growth Factor B Target Kinase A->B C Downstream Signaling B->C D Proliferation/ Survival C->D E Growth Factor F Target Kinase E->F G Downstream Signaling F->G H Apoptosis G->H I Compound I->F J Growth Factor K Target Kinase J->K L Downstream Signaling M Proliferation/ Survival L->M N Compound N->K O Bypass Kinase O->L P Alternative Growth Factor P->O

Caption: Putative signaling pathway and bypass resistance mechanism.

Q5: My compound seems to be less effective, but I don't see any changes in the target kinase or bypass pathways. What else could it be?

A5: The cancer cells might be actively pumping the compound out, reducing its intracellular concentration. This is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10]

  • Protocol 5: Expression Analysis of ABC Transporters

    • Isolate RNA and protein from both parental and resistant cell lines.

    • Use qPCR to measure the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCG2).

    • Use Western blotting to measure the protein levels of these transporters.

  • Protocol 6: Functional Efflux Assay

    • Incubate parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein).

    • Measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope.

    • Resistant cells overexpressing efflux pumps will show lower fluorescence accumulation.

    • To confirm, repeat the experiment in the presence of a known ABC transporter inhibitor (e.g., verapamil or elacridar).[11] If the fluorescence in resistant cells is restored to the level of parental cells, this confirms efflux-mediated resistance.

Potential Finding Interpretation Next Steps
Upregulation of ABCB1 or ABCG2The compound is being actively removed from the resistant cells.Co-administer your compound with an inhibitor of the identified ABC transporter.[11][12][13]
Increased efflux activity (restored by inhibitor)Confirms functional relevance of ABC transporter upregulation.Design combination therapies with ABC transporter inhibitors.

Concluding Remarks

Overcoming resistance to targeted therapies like 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a significant challenge in cancer research. A systematic, evidence-based approach to troubleshooting is crucial for understanding the specific resistance mechanisms at play in your experimental system. By combining molecular profiling with functional assays, you can uncover the reasons for treatment failure and devise rational strategies, such as combination therapies, to restore the efficacy of this promising compound.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. Available from: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC). Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available from: [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central (PMC). Available from: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health (NIH). Available from: [Link]

  • Strategies for overcoming ABC transporter mediated drug resistance in colorectal cancer. bioRxiv. Available from: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. Crown Bioscience. Available from: [Link]

  • Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. PubMed Central (PMC). Available from: [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available from: [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal. Available from: [Link]

  • Yale-led Research Explains Why Many Cancer Drugs Fail During Clinical Trial Testing. Yale School of Medicine. Available from: [Link]

  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. National Institutes of Health (NIH). Available from: [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available from: [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. PubMed Central (PMC). Available from: [Link]

  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Cancer Drug Resistance. Available from: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central (PMC). Available from: [Link]

  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Dove Medical Press. Available from: [Link]

  • Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies. PubMed Central (PMC). Available from: [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Baishideng Publishing Group. Available from: [Link]

  • Mechanisms of TKI resistance. YouTube. Available from: [Link]

  • AstraKit: Customizable, reproducible workflows for biomedical research and precision medicine. bioRxiv. Available from: [Link]

  • Scientists Discover Reasons Why Targeted Immuno-Oncology Drugs Sometimes Fail. The Ohio State University Comprehensive Cancer Center. Available from: [Link]

  • Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

[1][2]

Executive Summary

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS: 1000340-39-5) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).[1][2] The introduction of the electron-withdrawing acetyl group at the N1 position significantly alters the physicochemical properties of the parent 4-bromo-7-azaindole.[1][2]

Key Technical Challenges:

  • Hydrolytic Instability: The N1-acetyl bond is electronically activated by the electron-deficient pyridine ring, making it susceptible to hydrolysis on acidic silica gel or in protic solvents with trace base/acid.[2]

  • Solubility Profile: The loss of the N-H donor reduces polarity but increases lipophilicity, often leading to "oiling out" during crystallization.[2]

  • Starting Material Removal: Incomplete acetylation is common; efficient separation relies on exploiting the significant dipole moment shift.[2]

Module 1: Chromatographic Purification Strategies

The "Acidic Silica" Hazard

Issue: Users frequently report high purity by TLC but isolated yields lower than expected, with significant recovery of the deacetylated starting material (4-bromo-7-azaindole).[1][2] Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0).[2] The N-acetyl group on electron-deficient heterocycles is labile.[1][2] Prolonged exposure to acidic silica facilitates hydrolysis.[2]

Protocol A: Buffered Silica Chromatography (Recommended)[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Modifier: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes surface silanol groups.[2]

  • Eluent System:

    • A: Hexanes (or Heptane)[2]

    • B: Ethyl Acetate (EtOAc)[1][2][3][4][5]

    • Gradient: 0% → 30% B over 15 CV (Column Volumes).[2]

  • Observation: The product (N-Ac) is significantly less polar than the starting material (N-H).[2]

    • Typical Rf (3:1 Hex:EtOAc): Product ~0.6 | Starting Material ~0.2.[2]

Troubleshooting Table: Chromatography
SymptomProbable CauseCorrective Action
Tailing / Streaking Acidic hydrolysis on column.[1][2]Add 1% Et3N to the mobile phase or pre-wash silica.[2]
Co-elution Column overloaded or gradient too steep.[2]The

Rf is large (>0.3).[2] Reduce loading to <5% w/w of silica.[2]
Product precipitates on column Low solubility in Hexanes.[2]Use Dichloromethane (DCM) for loading (liquid load).[2] Ensure starting mobile phase has 5% DCM.[2]

Module 2: Crystallization & Isolation (Scale-Up)

For scales >5g, chromatography becomes inefficient.[2] Crystallization is the preferred method but requires strict solvent control to prevent oiling out.[2]

Protocol B: Anti-Solvent Precipitation
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (60°C).

  • Clarification: If particulates are present, filter hot through a sintered glass funnel.[2]

  • Nucleation: Allow the solution to cool to 40°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until the solution turns slightly turbid.

    • Ratio Target: 1:3 (EtOAc : Heptane).[2]

  • Crystallization: Cool slowly to Room Temperature (RT) with stirring. Then cool to 0°C.

  • Filtration: Collect solids and wash with cold 10% EtOAc/Heptane.

Troubleshooting "Oiling Out"

Scenario: The solution becomes cloudy, but instead of crystals, a viscous oil separates at the bottom.[2]

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal (if available) at the saturation point.[2][5]

  • Alternative Solvent: Switch to Ethanol (EtOH) .[2] Dissolve hot, then cool.[2] The product is less soluble in cold alcohols than the starting material.[2]

Module 3: Workflow Visualization

The following diagrams illustrate the decision logic for purification and the specific workup flow to minimize hydrolysis.

Purification_LogicStartCrude Reaction Mixture(N-Acetylation)WorkupAqueous Workup(Wash w/ NaHCO3, Brine)Start->WorkupTLC_CheckTLC Analysis(3:1 Hex:EtOAc)Decision_SMIs SM (Rf ~0.2) present?TLC_Check->Decision_SMPurification_RouteSelect Purification MethodDecision_SM->Purification_RouteYes (Incomplete Rxn)RecrystRecrystallization(EtOAc / Heptane)Decision_SM->RecrystNo (Clean Conversion)Workup->TLC_CheckColumnBuffered Silica Column(1% Et3N doped)Purification_Route->ColumnScale < 2g OR High ImpuritiesPurification_Route->RecrystScale > 2g AND Low ImpuritiesHydrolysis_RiskCRITICAL: Avoid Acidic ConditionsRisk of DeacetylationColumn->Hydrolysis_RiskIf Silica not neutralized

Figure 1: Decision Matrix for the purification of N-acetyl-4-bromo-7-azaindole, highlighting the critical choice between chromatography and recrystallization based on scale and purity.

Workup_ProtocolStep1Reaction CompleteStep2Quench: Pour intoIce/WaterStep1->Step2Step3Extract: EtOAc or DCMStep2->Step3Step4Wash: Sat. NaHCO3(Remove Acid/Anhydride)Step3->Step4Step5Dry: Na2SO4(Avoid MgSO4 if acidic)Step4->Step5Step6Concentrate:< 40°C BathStep5->Step6

Figure 2: Optimized Workup Protocol. Note the use of Sodium Bicarbonate to neutralize acetic acid byproducts, preventing acid-catalyzed hydrolysis during concentration.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn back into the starting material on the shelf? A: This is likely due to residual acid (acetic acid) or moisture in the sample.[2] The N-acetyl bond on 7-azaindole is an amide, but the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic.[2]

  • Fix: Ensure the final solid is dried under high vacuum for >12 hours to remove trace water.[2] Store at -20°C under Argon.

Q2: Can I use Acetone for recrystallization? A: Acetone is generally too good of a solvent for this compound; you will likely struggle to get recovery (low yield).[2] Ethanol or EtOAc/Heptane mixtures offer a steeper solubility curve vs. temperature.[2]

Q3: The NMR shows a mixture of rotamers. Is my product pure? A: Yes, this is possible. N-acetyl groups on heterocycles can exhibit restricted rotation at room temperature, leading to broadened or split peaks in 1H NMR (especially near the acetyl methyl group).[2] Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.[2]

Q4: Is the bromine atom stable during this purification? A: Yes, the C-Br bond at position 4 is robust under standard purification conditions.[2] It is generally only reactive under metal-catalyzed cross-coupling conditions (Suzuki, Buchwald) or Lithium-Halogen exchange conditions.[1][2]

References

  • Synthesis of 7-Azaindole Derivatives

    • Source: WO Patent 2010/132598.[2] Describes the general synthesis and handling of substituted 7-azaindoles, including N-acetylation procedures.

    • Link:[1][2]

  • Reactivity of 7-Azaindoles

    • Source: Mérour, J. Y., & Joseph, B. (2001).[2] "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry. This review details the electron-deficient nature of the ring and the lability of N-substituents.

    • Link:[1][2]

  • General Crystallization Protocols for N-Acetyl Azaindoles

    • Source: BenchChem Technical Support.[2][4][5] "Crystallization of 1-Acetyl-7-azaindole." Provides solvent screening logic applicable to the 4-bromo analog.[1][2]

    • Link:[1][2]

  • Kinase Inhibitor Scaffolds

    • Source: Song, J. et al. (2013).[2] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2] ChemMedChem. Discusses the hydrogen bonding patterns and structural modifications (like N-acetylation) used in drug design.[2]

    • Link:[1][2]

optimizing storage conditions for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and troubleshooting of this compound in your experiments. The following information is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for maintaining the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone?

Based on data for structurally similar compounds, such as 1-(4-Bromo-1H-pyrrol-2-yl)ethanone and 4-bromo-1H-pyrrolo[2,3-c]pyridine, the recommended storage condition is 2-8°C in a dark place under an inert atmosphere .[1][2][3]

  • Temperature (2-8°C): Refrigeration is crucial to minimize the rate of potential degradation reactions. Storing at lower temperatures slows down kinetic processes that could lead to decomposition over time.

  • Light (Dark Place): Brominated aromatic compounds can be photosensitive. Exposure to light, particularly UV light, can induce photochemical reactions, potentially leading to de-bromination or other unwanted side reactions.

  • Atmosphere (Inert Gas): An inert atmosphere, such as argon or nitrogen, is recommended to displace oxygen and moisture. The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation, and the acetyl group could be prone to hydrolysis in the presence of water.

Q2: Is 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone sensitive to moisture?

Yes, there is a potential for moisture sensitivity. The primary concern is the hydrolysis of the N-acetyl group, which would revert the compound to 4-Bromo-1H-pyrrolo[2,3-b]pyridine and acetic acid. This would not only change the chemical identity of your starting material but could also affect the pH of your sample if it is in solution. Therefore, it is critical to store the compound in a dry environment and use anhydrous solvents when preparing solutions.

Q3: What type of container should I use for storage?

Use a tightly sealed, amber glass vial or a container made of a non-reactive material. The amber color will provide protection from light. Ensure the container seal is robust to prevent the ingress of moisture and oxygen. For long-term storage, consider sealing the container with paraffin film as an extra precaution.

Q4: What are the primary hazards associated with handling this compound?

While specific data for the title compound is limited, the parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4][5] Therefore, it is imperative to handle 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid material should be done in a well-ventilated fume hood.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the integrity of the starting materials. This section addresses common issues that may arise with 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid (e.g., turning yellow or brown) 1. Oxidation: Exposure to air. 2. Photodecomposition: Exposure to light.1. Confirm storage under an inert atmosphere. 2. Ensure the compound is stored in a dark location or an amber vial. 3. Consider repurification by recrystallization or column chromatography if purity is compromised.
Inconsistent analytical data (e.g., unexpected peaks in NMR or LC-MS) 1. Hydrolysis of Acetyl Group: Presence of moisture leading to the formation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine. 2. De-bromination: Can be catalyzed by trace metals or occur under certain reaction conditions.1. Check for the presence of the parent compound (4-Bromo-1H-pyrrolo[2,3-b]pyridine) in your analytical data. 2. Always use anhydrous solvents for reactions and analytical sample preparation. 3. If de-bromination is suspected, review your reaction conditions for any potential catalysts or harsh conditions.
Poor solubility in non-polar aprotic solvents Degradation: The presence of ionic impurities from degradation can reduce solubility in non-polar solvents.1. Re-check the purity of your material using a primary analytical method like NMR or LC-MS. 2. If impurities are detected, repurify the compound.
Variability in biological assay results Inconsistent Purity: Different batches or improperly stored material may have varying levels of purity, affecting biological activity.1. Perform a quality control check on the compound's purity before use in assays. 2. Ensure that all aliquots of the compound are stored under identical, optimal conditions. 3. Prepare fresh solutions for each experiment from a well-stored stock.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Upon receipt, immediately transfer the compound to a desiccator to remove any surface moisture.

  • Aliquot the material into appropriately sized amber glass vials for single or short-term use to minimize repeated opening and closing of the main stock.

  • For each vial, flush the headspace with a stream of dry, inert gas (e.g., argon or nitrogen) for 10-15 seconds.

  • Quickly and tightly seal the vial cap.

  • For added protection, wrap the cap and neck of the vial with paraffin film.

  • Place the vials in a clearly labeled secondary container.

  • Store the container in a refrigerator at 2-8°C, away from light sources.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting issues related to the storage and handling of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

G cluster_0 start Start: Experimental Anomaly Observed check_purity Check Purity (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_conditions Review Experimental Conditions purity_ok->review_conditions Yes repurify Repurify Compound purity_ok->repurify No end End: Proceed with Experiment review_conditions->end storage_issue Suspect Storage Issue repurify->storage_issue check_storage Audit Storage Conditions (Temp, Light, Atmosphere) storage_issue->check_storage storage_ok Storage Optimal? check_storage->storage_ok storage_ok->review_conditions Yes discard Discard and Use New Aliquot storage_ok->discard No implement_protocol Implement Correct Storage Protocol implement_protocol->end discard->implement_protocol caption Troubleshooting Flowchart

Caption: Troubleshooting Flowchart for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

References

  • Lead Sciences. 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone. [Link]

  • LookChem. 4-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChem. 1-(3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Varland, Z. Z., et al. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PMC, [Link]

  • Deng, W., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC, [Link]

  • Georganics. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET. [Link]

  • ResearchGate. Studies on Acetylation of Indoles. [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. [Link]

  • bioRxiv. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. [Link]

  • Kamal, A., et al. An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. PMC, [Link]

  • Sipos, A., et al. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH, [Link]

  • Hwang, C. S., et al. N-terminal acetylation of cellular proteins creates specific degradation signals. PubMed, [Link]

  • Hwang, C. S., et al. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. NIH, [Link]

  • Organic Chemistry Frontiers. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • ResearchGate. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Validating Target Engagement of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Certainty in Drug Discovery

In modern drug discovery, identifying a compound that elicits a desired biological response is only the beginning. The critical next step—and the focus of this guide—is to unequivocally prove that the compound works by binding to its intended molecular target. This process, known as target engagement, is the bedrock upon which a successful therapeutic program is built. Without it, we risk advancing compounds based on misleading phenotypic effects, which may be driven by unknown off-targets, leading to costly late-stage failures.

The compound at the center of our investigation is 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone . While its specific targets are not broadly characterized in public literature, its core structure, 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole , is a renowned "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] The 7-azaindole moiety is an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds with the ATP-binding site of many protein kinases.[1][2][5][6] This structural precedent provides a strong rationale for investigating our compound as a putative kinase inhibitor.

For the purposes of this guide, we will hypothesize that our compound—hereafter referred to as Cpd-X —is designed to target a member of the Fibroblast Growth Factor Receptor (FGFR) family, a class of receptor tyrosine kinases whose abnormal activation is a key driver in various cancers.[7] This guide provides a comprehensive framework for validating this hypothesis, comparing state-of-the-art methodologies and presenting the experimental data necessary for confident decision-making.

The Imperative of an Orthogonal Approach

No single experiment can definitively prove target engagement. A robust validation strategy relies on an orthogonal, multi-assay approach that builds a chain of evidence from direct biochemical binding to functional cellular outcomes. This layered strategy ensures that the observed effects are truly due to the on-target action of the compound.

Our validation workflow progresses from confirming direct physical interaction in a purified system to verifying engagement in a complex cellular environment and finally, to measuring the intended functional consequence on the signaling pathway.

G cluster_0 Level 1: Direct Target Binding (In Vitro) cluster_1 Level 2: Target Engagement (In Cellulo) cluster_2 Level 3: Functional Consequence Biochem Biochemical Assays (e.g., Kinase Activity) CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Confirms Permeability Biophys Biophysical Assays (SPR, ITC) Biophys->CETSA WB Downstream Pathway Analysis (Phospho-Western Blot) CETSA->WB Links Binding to Function NanoBRET Live-Cell BRET Assay (NanoBRET™) NanoBRET->WB Pheno Phenotypic Assays (e.g., Anti-proliferation) WB->Pheno Correlates Pathway to Phenotype

Caption: Orthogonal workflow for target engagement validation.

Part 1: A Comparative Analysis of Key Methodologies

The selection of an appropriate assay depends on the specific question being asked. Here, we compare leading methodologies for quantifying different aspects of target engagement.

A. Direct Target Binding: Is the Compound Physically Interacting?

Biophysical assays measure the direct interaction between a compound and its purified target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[8][9][10]

Methodology Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip. Compound flows over the surface, and changes in refractive index upon binding are measured in real-time.[9]Affinity (KD), Association Rate (kon), Dissociation Rate (koff).Real-time kinetics, high sensitivity, label-free.[9][10]Requires protein immobilization which may affect activity; potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon binding of the compound to the target protein in solution.[9][11]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)."Gold standard" for thermodynamics, solution-based, no immobilization.[9]Requires larger quantities of pure protein and compound; lower throughput.
B. Cellular Target Engagement: Does the Compound Reach and Bind its Target in a Live Cell?

Confirming that a compound engages its target within the complex milieu of a living cell is a critical step. Cellular assays account for factors like cell permeability and competition with endogenous ligands (e.g., ATP).

Methodology Principle Key Outputs Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14]Target engagement, EC50 (cellular potency).Label-free (no modification of compound or target), applicable to any soluble protein, confirms intracellular binding.[15]Traditionally lower throughput (Western blot), though higher-throughput formats exist.[15][16]
NanoBRET™ Target Engagement Assay A live-cell assay using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. The compound displaces the tracer, reducing BRET signal.[17][18][19][20]Target occupancy, cellular affinity (IC50), residence time.[17][19]High-throughput, real-time kinetic measurements in live cells.[19][20][21]Requires genetic modification of the target protein (fusion to luciferase), development of a specific fluorescent tracer.[18]
C. Functional Response: Is Target Engagement Leading to the Desired Biological Effect?

The final piece of the puzzle is to demonstrate that binding to the target kinase inhibits its signaling activity. For FGFR, this involves measuring the phosphorylation status of key downstream effector proteins.

G cluster_pathway MAPK Pathway CpdX Cpd-X (1-(4-Bromo-1H-pyrrolo[2,3-b] pyridin-1-yl)ethanone) FGFR FGFR CpdX->FGFR Inhibits RAS RAS FGFR->RAS Activates ATP ATP ATP->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the FGFR-MAPK signaling pathway by Cpd-X.

Western Blotting: This technique is the workhorse for measuring changes in protein phosphorylation.[22][23] By using antibodies specific to the phosphorylated forms of downstream proteins like MEK and ERK (p-MEK, p-ERK), we can directly quantify the inhibitory effect of Cpd-X on the FGFR signaling cascade.[24][25][26] A dose-dependent decrease in the p-ERK/total ERK ratio upon treatment with Cpd-X would provide strong evidence of functional target engagement.

Part 2: Comparative Performance Data

To contextualize the performance of Cpd-X, we compare its hypothetical (but realistic) data against two well-established, FDA-approved FGFR inhibitors: Pemigatinib and Erdafitinib .

Parameter Cpd-X (Hypothetical) Pemigatinib (Reference) Erdafitinib (Reference) Assay Type & Rationale
Biochemical IC50 (FGFR1) 8 nM1.5 nM2.2 nMIn Vitro Kinase Assay: Measures direct inhibition of purified enzyme activity. A primary screen for potency.
Biophysical KD (FGFR1) 25 nM5 nM7 nMSurface Plasmon Resonance (SPR): Quantifies direct binding affinity and kinetics. Validates physical interaction.
Cellular Target Engagement EC50 95 nM20 nM35 nMCETSA: Measures target stabilization in intact cells. Confirms the compound enters cells and binds its target.
Functional Inhibition EC50 (p-ERK) 120 nM30 nM50 nMWestern Blot / ELISA: Measures inhibition of downstream signaling. Confirms functional consequence of binding.
Anti-proliferative GI50 250 nM75 nM110 nMCell Viability Assay: Measures the ultimate phenotypic outcome. Links target engagement to a cellular effect.

Note: Data for reference compounds are representative values derived from public sources for illustrative purposes.

Interpretation: The data shows a logical progression. The potency is highest in a purified biochemical system (IC50). In a cellular context (CETSA EC50), the apparent potency decreases due to the need for cell penetration and competition with high intracellular ATP concentrations. This drop-off is expected and the correlation between these values is a key indicator of on-target activity. The functional and anti-proliferative EC50/GI50 values are typically even higher but should track with the target engagement data.

Part 3: Detailed Experimental Protocol

Here, we provide a detailed, self-validating protocol for the Cellular Thermal Shift Assay (CETSA), a cornerstone of target engagement validation.[12][13]

Protocol: Isothermal Dose-Response CETSA for Cpd-X

This protocol aims to generate a dose-response curve for the thermal stabilization of FGFR by Cpd-X at a single, optimized temperature.

1. Cell Preparation & Compound Treatment:

  • Rationale: This step prepares the biological system and allows the compound to enter the cells and bind to its target.

  • a. Seed an FGFR-overexpressing cell line (e.g., NCI-H1581) in 10 cm dishes to reach 80-90% confluency on the day of the experiment.

  • b. Prepare serial dilutions of Cpd-X in cell culture media (e.g., from 100 µM to 1 nM) from a 10 mM DMSO stock. Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (1 µM Pemigatinib).

  • c. Aspirate media from cells, wash once with PBS, and add the compound-containing media.

  • d. Incubate for 1 hour at 37°C, 5% CO2 to allow for target engagement.

2. Cell Harvesting & Lysis:

  • Rationale: Cells are collected and gently lysed to release proteins while maintaining the ligand-protein interaction.

  • a. Harvest cells using a cell scraper into 1.5 mL tubes. Centrifuge at 300 x g for 5 min.

  • b. Resuspend the cell pellet in 100 µL of ice-cold PBS supplemented with a protease inhibitor cocktail.

  • c. Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • d. Centrifuge at 20,000 x g for 20 min at 4°C to pellet cell debris. Collect the supernatant (lysate).

3. Heat Challenge:

  • Rationale: This is the core principle of CETSA. Unbound protein will denature and aggregate at the challenge temperature, while ligand-bound protein will remain soluble.

  • a. Aliquot the lysate from each treatment condition into PCR tubes.

  • b. Place the tubes in a thermal cycler pre-heated to the determined optimal challenge temperature (e.g., 54°C - this must be optimized beforehand in a temperature-gradient experiment). Heat for 3 minutes.

  • c. Immediately cool the samples on ice for 3 minutes.

4. Separation of Soluble and Aggregated Fractions:

  • Rationale: To quantify the amount of protein that was stabilized by the compound, the soluble fraction must be separated from the heat-induced aggregates.

  • a. Centrifuge the heated lysates at 20,000 x g for 20 min at 4°C.

  • b. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

5. Protein Quantification and Analysis:

  • Rationale: The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blot.

  • a. Determine the total protein concentration of each sample (e.g., using a BCA assay).

  • b. Normalize all samples to the same total protein concentration.

  • c. Analyze the samples via SDS-PAGE and Western blotting using a primary antibody against FGFR and a loading control (e.g., GAPDH).

  • d. Quantify the band intensities using densitometry. Plot the normalized FGFR band intensity against the log of Cpd-X concentration and fit a dose-response curve to determine the cellular EC50.

Conclusion

Validating the target engagement of a novel compound like 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a non-trivial but essential undertaking. By leveraging the known pharmacology of its 7-azaindole scaffold to hypothesize it as a kinase inhibitor, we can design a rigorous and logical validation cascade. An orthogonal approach, beginning with biophysical confirmation of direct binding, progressing to in-cellulo verification with powerful techniques like CETSA, and culminating in the measurement of downstream functional effects, provides the highest degree of confidence. This multi-faceted strategy mitigates risks and ensures that only compounds with a clear, on-target mechanism of action are advanced, paving the way for the development of safer and more effective therapeutics.

References

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Gaggianesi, M., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Kim, J., et al. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis for downstream signaling pathway was examined by pAKT, AKT, pRaf, Raf. Retrieved February 2, 2026, from [Link]

  • Klaeger, S., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved February 2, 2026, from [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved February 2, 2026, from [Link]

  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved February 2, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved February 2, 2026, from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of KRAS downstream signal pathways. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved February 2, 2026, from [Link]

  • News-Medical. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. Retrieved February 2, 2026, from [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved February 2, 2026, from [Link]

  • News-Medical. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved February 2, 2026, from [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Retrieved February 2, 2026, from [Link]

  • PLOS One. (n.d.). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved February 2, 2026, from [Link]

  • PNAS. (n.d.). Quantitative phosphoproteomic analysis reveals system-wide signaling pathways downstream of SDF-1/CXCR4 in breast cancer stem cells. Retrieved February 2, 2026, from [Link]

  • Protocols.io. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved February 2, 2026, from [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved February 2, 2026, from [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved February 2, 2026, from [Link]

  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. Retrieved February 2, 2026, from [Link]

Sources

comparing the efficacy of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone to known SGK-1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers in drug discovery and development to compare the efficacy of novel chemical entities, such as 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, against established Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) inhibitors. While there is no publicly available data to suggest that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is an SGK-1 inhibitor, this document will use it as a hypothetical novel compound to illustrate the necessary experimental workflows and data analysis required for a rigorous comparative efficacy study.

The Rationale for Targeting SGK-1

Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) is a serine/threonine kinase that acts as a crucial downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is implicated in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation.[3][4] Dysregulation of SGK-1 activity has been linked to various pathologies such as cancer, hypertension, and diabetic nephropathy, making it a compelling therapeutic target.[3][5] The development of potent and selective SGK-1 inhibitors is therefore an area of significant research interest.[1]

Comparative Analysis: A Hypothetical Study

This guide will outline the comparative analysis of our hypothetical compound, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, against two well-characterized SGK-1 inhibitors: GSK650394 and EMD638683.

  • GSK650394: A potent SGK-1 inhibitor with demonstrated activity in cellular models of prostate cancer.[6] It has been shown to inhibit SGK1 with an IC50 of 62 nM in in vitro assays.[7]

  • EMD638683: A highly selective SGK-1 inhibitor with an IC50 of 3 µM.[8][9] It has shown efficacy in animal models of hypertension and has been investigated for its role in cardiac fibrosis.[10][11]

The following sections will detail the experimental protocols necessary to ascertain the SGK-1 inhibitory potential of a novel compound and benchmark it against these known inhibitors.

Experimental Design and Methodologies

A tiered approach is recommended, starting with in vitro biochemical assays to establish direct enzyme inhibition, followed by cell-based assays to determine activity in a more physiological context.

Part 1: In Vitro Kinase Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified SGK-1 enzyme. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[12]

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The light output is directly proportional to the kinase activity.[12]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).[1]

    • Dilute recombinant human SGK-1 enzyme, substrate (e.g., AKTide, a known SGK substrate), and ATP in the kinase buffer. The final ATP concentration should be close to its Km for SGK-1 to ensure competitive inhibition can be accurately measured.

    • Prepare serial dilutions of the test compound (1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone), GSK650394, and EMD638683 in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound, 2 µL of the SGK-1 enzyme solution, and 2 µL of the substrate/ATP mix.[12]

    • Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

    • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the no-inhibition control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assay for SGK-1 Activity

To assess the compound's ability to inhibit SGK-1 within a cellular environment, a common method is to measure the phosphorylation of a known SGK-1 substrate, such as N-Myc downstream-regulated gene 1 (NDRG1).[9][13]

Principle: Activated SGK-1 phosphorylates NDRG1 at Threonine 346. Inhibition of SGK-1 will lead to a decrease in phosphorylated NDRG1 (p-NDRG1), which can be quantified by Western blotting or ELISA.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or prostate cancer cell lines like LNCaP) to 70-80% confluency.[7][13]

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound, GSK650394, or EMD638683 for 1-2 hours.

    • Stimulate the cells with an SGK-1 activator, such as serum or insulin, for 30 minutes to induce NDRG1 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for p-NDRG1 (Thr346).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-NDRG1 signal to the total NDRG1 signal and then to the loading control.

    • Plot the normalized p-NDRG1 levels against the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

The results of the in vitro and cell-based assays should be summarized in a clear and concise table for easy comparison.

CompoundIn Vitro SGK-1 IC50 (nM)Cellular p-NDRG1 IC50 (nM)
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanoneTBDTBD
GSK65039462[7]~1000[7]
EMD6386833000[8][9]3350[9][13]

TBD: To Be Determined

A potent and effective SGK-1 inhibitor would ideally have a low nanomolar IC50 in the in vitro assay and demonstrate comparable potency in the cell-based assay. A significant drop-off in potency from the biochemical to the cellular assay might indicate issues with cell permeability, off-target effects, or metabolic instability.

Visualizing the SGK-1 Signaling Pathway

Understanding the upstream activators and downstream effectors of SGK-1 is crucial for interpreting experimental results. The following diagram illustrates the canonical SGK-1 signaling cascade.

SGK1_Pathway GF Growth Factors / Insulin RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 activates SGK1 SGK1 PDK1->SGK1 phosphorylates (Thr256) mTORC2->SGK1 phosphorylates (Ser422) NDRG1 NDRG1 SGK1->NDRG1 phosphorylates FOXO3a FOXO3a SGK1->FOXO3a inhibits GSK3b GSK3β SGK1->GSK3b inhibits Cell_Survival Cell Survival & Proliferation NDRG1->Cell_Survival Apoptosis Apoptosis FOXO3a->Apoptosis GSK3b->Cell_Survival Experimental_Workflow Start Novel Compound (1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone) InVitro In Vitro Biochemical Assay (ADP-Glo™ Kinase Assay) Start->InVitro IC50_Biochem Determine Biochemical IC50 InVitro->IC50_Biochem CellBased Cell-Based Assay (p-NDRG1 Western Blot) IC50_Biochem->CellBased If potent Comparison Comparative Analysis vs. Known Inhibitors (GSK650394, EMD638683) IC50_Biochem->Comparison IC50_Cell Determine Cellular IC50 CellBased->IC50_Cell IC50_Cell->Comparison Conclusion Efficacy Conclusion Comparison->Conclusion

Caption: Workflow for comparing novel compounds to known SGK-1 inhibitors.

Conclusion

This guide provides a robust and scientifically rigorous framework for evaluating the efficacy of a novel compound, such as 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, as a potential SGK-1 inhibitor. By employing a combination of in vitro and cell-based assays and comparing the results to well-characterized inhibitors like GSK650394 and EMD638683, researchers can confidently determine the compound's potency and cellular activity. This structured approach is essential for the successful identification and development of new therapeutic agents targeting the SGK-1 signaling pathway.

References

  • Ciencia. "SGK1 inhibitors to treat cardiovascular and neurodegenerative diseases." [Link]

  • Patsnap Synapse. "What are SGK1 inhibitors and how do they work?" [Link]

  • Patsnap Synapse. SGK1 inhibitors(Sanofi). [Link]

  • Frontiers. "SGK1 in Human Cancer: Emerging Roles and Mechanisms." [Link]

  • Wikipedia. SGK1. [Link]

  • SciSpace. "EMD638683, a novel SGK inhibitor with antihypertensive potency." [Link]

  • MDPI. "Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation." [Link]

  • National Institutes of Health. "Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling." [Link]

  • PubMed Central. "Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors." [Link]

  • Frontiers. "Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors." [Link]

  • Spandidos Publications. "Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling." [Link]

  • ScienceDirect. "Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology." [Link]

  • PubMed Central. "Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer." [Link]

  • National Institutes of Health. "SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance." [Link]

  • PubMed. "The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation." [Link]

  • PubMed Central. "SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis." [Link]

  • National Center for Biotechnology Information. Gene Result SGK1 serum/glucocorticoid regulated kinase 1. [Link]

  • PubMed Central. "Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic." [Link]

  • ResearchGate. "Signaling pathway of SGK1 in oncology. SGK1 regulates tumor growth,..." [Link]

Sources

Comparative Guide: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone & AKT Pathway Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Lead Optimization Specialists.

Executive Summary: The Scaffold vs. The Target

In the context of kinase inhibitor design, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (hereafter referred to as Compound 4-Br-Ac ) is not a final drug candidate but a critical synthetic intermediate . It is a protected form of 4-bromo-7-azaindole.

While 7-azaindoles are "privileged scaffolds" for kinase inhibition, they suffer from a well-documented liability: promiscuous cross-reactivity with the AKT (Protein Kinase B) pathway . This guide analyzes the structural basis of this cross-reactivity, compares the scaffold against specific AKT inhibitors, and provides protocols to quantify off-target effects during lead optimization.

Key Technical Insight

Compound 4-Br-Ac itself is likely inactive against AKT due to the


-acetyl protecting group, which blocks the critical hydrogen bond donor required for ATP-hinge binding. The "cross-reactivity" risk arises after deprotection and functionalization at the C4 position, where the resulting 7-azaindole core mimics the adenine ring of ATP, inadvertently targeting the AKT ATP-binding pocket.

Mechanistic Analysis: The 7-Azaindole Liability

To understand the cross-reactivity, we must analyze the binding mode of the 7-azaindole scaffold compared to AKT's native ligand (ATP).

Structural Homology

The 7-azaindole core (pyrrolo[2,3-b]pyridine) is an isostere of purine.

  • N1 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residues).

  • N7 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region.

The Acetyl Factor: In Compound 4-Br-Ac , the


 position is acetylated. This modification:
  • Removes the HBD capability.

  • Introduces steric clash with the gatekeeper residues of the ATP pocket.

The AKT Off-Target Mechanism

When the acetyl group is removed (yielding the free 7-azaindole), the scaffold fits snugly into the ATP-binding cleft of AKT1/2/3. If the C4-substituent (introduced via Suzuki/Buchwald coupling on the bromine) is hydrophobic (e.g., aryl, piperazine), it extends into the hydrophobic back pocket of AKT, increasing affinity and causing unintended pathway suppression.

Visualization: AKT Signaling & Inhibitor Intervention

The following diagram illustrates where 7-azaindole derivatives (ATP-competitive) intersect the AKT pathway compared to allosteric alternatives.

AKT_Pathway_Intervention cluster_AKT AKT Activation Node RTK RTK (Growth Factor Receptor) PI3K PI3K Class I RTK->PI3K Recruitment PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT_OFF AKT (Inactive) PDK1->AKT_OFF Phosphorylation AKT_ON pAKT (T308/S473) AKT_OFF->AKT_ON Activation mTOR mTORC1 AKT_ON->mTOR Promotes GSK3 GSK3 Beta AKT_ON->GSK3 Inhibits Azaindole 7-Azaindole Derivatives (ATP-Competitive) Azaindole->AKT_ON Blocks ATP Pocket (Cross-Reactivity) MK2206 MK-2206 (Allosteric) MK2206->AKT_OFF Locks PH Domain (High Selectivity)

Figure 1: Mechanism of Action. Red line indicates where 7-azaindole derivatives competitively block ATP binding, often indistinguishably from the target kinase.

Comparative Guide: Alternatives & Selectivity

When using Compound 4-Br-Ac to build a library, you must compare the resulting inhibitors against established AKT modulators to determine if your activity is "real" or "off-target."

Table 1: 7-Azaindole Derivatives vs. Selective AKT Inhibitors
Feature7-Azaindole Scaffold (Deprotected)MK-2206 (Allosteric Reference)Ipatasertib (ATP-Competitive Ref)
Binding Site ATP Hinge Region (Highly Conserved)Pleckstrin Homology (PH) DomainATP Hinge Region
Mechanism Type I Inhibitor (Active Conformation)Allosteric (Conformational Lock)Type I Inhibitor
Selectivity Risk High (Hits PKA, PKC, JAK, CDK)Low (Highly AKT specific)Moderate (Designed for AKT)
Cross-Reactivity Often inhibits AKT

unintentionally
Negligible off-target kinase hitsTuned to avoid PKA/PKC
Role in Study Test Agent (Potential Liability)Negative Control (for ATP site)Positive Control (for ATP site)

Experimental Protocols (Self-Validating)

To confirm if Compound 4-Br-Ac (or its derivatives) is cross-reacting with AKT, follow this stepwise workflow.

Workflow Visualization

Experimental_Workflow Step1 1. Synthesis (Suzuki Coupling on 4-Br-Ac) Step2 2. Deprotection (Remove Acetyl Group) Step1->Step2 Yields Active Core Step3 3. Biochemical Screen (LanthaScreen/FRET) Step2->Step3 Determine IC50 Step4 4. Cellular Validation (Western Blot: pAKT) Step3->Step4 Confirm Mechanism

Figure 2: Validation pipeline from synthetic intermediate to biological confirmation.

Protocol A: Deprotection Verification (Chemical Integrity)

Rationale: The acetyl group on Compound 4-Br-Ac is a masking agent. You cannot assess true cross-reactivity without removing it.

  • Reaction: Treat 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone with

    
     in MeOH (Room Temp, 2h) or Hydrazine hydrate.
    
  • Validation: Monitor via LC-MS.

    • Starting Material: Mass M+H (approx 240/242 Da).

    • Product: Mass M+H (approx 197/199 Da).

  • Stop Criterion: >95% conversion to the free amine (4-bromo-7-azaindole) before biological testing.

Protocol B: AKT1/2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding)

Rationale: A TR-FRET assay is preferred over ADP-Glo for this scaffold because 7-azaindoles are often fluorescent, which can interfere with light-generation assays. TR-FRET is ratiometric and less prone to interference.

Materials:

  • AKT1 (Human recombinant)[1]

  • Tracer 222 (Alexa Fluor® 647 labeled ATP-competitive tracer)

  • Eu-anti-GST Antibody

  • Test Compound: Deprotected derivative of 4-Br-Ac.

Steps:

  • Preparation: Dilute test compounds in DMSO (Start at

    
    , 3-fold serial dilution).
    
  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable

    
    ) in assay buffer.
    
  • Competition: Add test compound. Incubate for 60 min at RT.

  • Read: Measure TR-FRET (Excitation 340nm; Emission 665nm/615nm).

  • Analysis: Plot Emission Ratio vs. log[Compound].

    • Interpretation: If

      
      , your scaffold has significant AKT cross-reactivity.
      
Protocol C: Cellular Western Blot (Pathway Specificity)

Rationale: To distinguish if the compound inhibits AKT directly or upstream (PI3K).

  • Cell Line: LNCaP (PTEN null, high basal pAKT).

  • Treatment: Treat cells with compound (1

    
    ) for 2 hours.
    
  • Lysis & Blotting:

    • Primary Antibodies: pAKT (S473), pAKT (T308), Total AKT, pS6 (downstream), pGSK3

      
      .
      
  • Decision Matrix:

    • Loss of S473/T308 + Loss of pS6: Valid AKT pathway suppression.

    • Loss of pS6 ONLY: mTOR inhibition (another common 7-azaindole off-target).

    • No change in pAKT: The compound is likely not cell-permeable or selective for another kinase.

References

  • Vertex Pharmaceuticals. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

  • NBInno. (2026). The Chemical Versatility of 4-Bromo-1H-pyrrolo[2,3-c]pyridine in Synthesis.

  • Liu, Y., et al. (2016).[1] Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [1]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Reaction Biology. (2023). Kinase Selectivity Profiling Protocols & Panels.

Sources

Safety Operating Guide

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Operational Profile & Chemical Context

This guide outlines the mandatory disposal protocols for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone . As a researcher, you likely recognize this as an N-acetylated derivative of 4-bromo-7-azaindole , a critical scaffold in kinase inhibitor development.

The Scientist’s Insight (Why this matters): Unlike standard organic waste, this compound presents a dual challenge:

  • Halogen Content: The bromine atom at the C4 position necessitates high-temperature incineration to prevent the formation of incomplete combustion byproducts.

  • Labile Functionality: The N-acetyl group is susceptible to hydrolysis. If mixed with strong acids or bases in a waste container, it can deacetylate, releasing the parent 4-bromo-7-azaindole and potentially generating heat or pressure in closed vessels.

Hazard Identification & Risk Assessment

Before disposal, you must validate the state of the material. Treat this substance as a Halogenated Organic Toxicant .

Hazard CategoryClassificationOperational Implication
Health Skin/Eye Irritant (H315, H319)Double-glove (Nitrile) and safety goggles are mandatory during transfer.
Reactivity Moisture/Acid/Base SensitiveDo not consolidate with aqueous acidic or basic waste streams (risk of hydrolysis).
Environmental Aquatic Toxicity (Inferred)Zero Tolerance for drain disposal. All traces must be captured.
Thermal OrganobromineRequires incineration with scrubber systems (to capture HBr).

Immediate Containment & Spill Response

Scenario: You have dropped a vial of solid 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone.

  • Evacuate & Ventilate: If dust is visible, clear the immediate area for 10 minutes to allow settling.

  • PPE Upgrade: Don a P95 or N95 particulate respirator before re-entry.

  • Dry Containment:

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel (solvent-dampened, e.g., ethanol) to adhere the powder.

    • Scoop the damp material into a wide-mouth jar.

  • Labeling: Mark the jar as "Hazardous Waste - Solid - Halogenated."

Disposal Workflow: The Segregation Protocol

The following protocol ensures that the waste stream meets the acceptance criteria for high-temperature incineration facilities.

Stream A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must explicitly state "Contains Bromine."

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).

Stream B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: If dissolved in DCM or Chloroform, use the Halogenated Solvent carboy.

  • Non-Halo Solvents: If dissolved in DMSO or Methanol, you must still use the Halogenated Solvent carboy because the solute (the active compound) carries a halogen.

    • Critical Error Prevention: Never pour a brominated compound solution into a "Non-Halogenated" solvent drum. This contaminates the entire fuel-blending stream, leading to regulatory fines.

Visual Decision Logic

DisposalWorkflow Start Waste Generation: 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidContainer Container: Wide-Mouth HDPE Jar IsSolid->SolidContainer LabelSolid Label: 'Solid Hazardous Waste' (Note: Organobromine) SolidContainer->LabelSolid Incineration Destruction Method: High-Temp Incineration (>1100°C) with Acid Gas Scrubbing LabelSolid->Incineration External Vendor SolventCheck Check Solvent Base IsLiquid->SolventCheck HaloSolvent Solvent is Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloBin DISPOSAL BIN: Halogenated Organic Waste Stream HaloSolvent->HaloBin NonHaloSolvent->HaloBin Compound contaminates stream with Br HaloBin->Incineration External Vendor

Figure 1: Decision tree for segregating brominated azaindole waste. Note the critical path for non-halogenated solvents containing the brominated solute.

Regulatory Compliance & Final Destruction

RCRA Classification (US)

While this specific CAS is not P-listed or U-listed, it falls under the characteristic of Toxicity if the waste stream is tested, but operationally it is managed as:

  • Waste Code: D001 (if in flammable solvent) or Generic Halogenated Organic .

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F002 for DCM), but handle with full hazardous protocols.

Destruction Methodology

You cannot dispose of this via standard fuel blending (cement kilns) unless they are rated for halogens.

  • Requirement: The waste must be sent to a Hazardous Waste Incinerator equipped with wet scrubbers.

  • Mechanism: Combustion releases Hydrogen Bromide (HBr). Scrubbers neutralize this with caustic soda (NaOH) to form harmless Sodium Bromide (NaBr) salts before stack release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53315584 (Parent: 4-Bromo-7-azaindole). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, a compound of interest in medicinal chemistry. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel while maintaining the integrity of the research.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is not extensively available, a thorough risk assessment can be conducted by examining the parent molecule, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). The addition of an ethanone group may alter its properties, but the core hazards of the bromo-aza-indole scaffold remain our primary concern.

The primary hazards associated with the parent compound are significant and demand respect.[1][2] These known risks form the logical basis for the stringent protective measures recommended in this guide.

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, Oral (Category 3) DANGERDanger H301: Toxic if swallowed[2]
Skin Corrosion/Irritation (Category 2) WARNINGWarning H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 1) DANGERDanger H318: Causes serious eye damage[2]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) WARNINGWarning H335: May cause respiratory irritation[2]

Expert Insight: The presence of the bromine atom and the heterocyclic nitrogen-containing ring system are key structural alerts. Such compounds can be irritants and are often readily absorbed through the skin. The primary directive is to prevent any direct contact with the skin, eyes, or respiratory system.

The Core Protocol: A Multi-Layered Defense

Effective protection from chemical hazards is not about a single piece of equipment but a holistic system encompassing engineering controls, personal protective equipment (PPE), and rigorous procedures.

Engineering Controls: Your First Line of Defense

Before any PPE is even selected, the environment must be engineered for safety.

  • Fume Hood: All handling of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to dust or vapors at the source.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[4]

Personal Protective Equipment (PPE): Your Personal Barrier

The following PPE is mandatory for all personnel handling this compound.

  • Hand Protection:

    • Gloves: Wear nitrile gloves. They provide a good barrier against a wide range of chemicals. Always inspect gloves for any signs of degradation or puncture before use.

    • Double Gloving: For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection against tears and contamination.

    • Proper Removal: Crucially, gloves must be removed using the proper technique (without touching the outer surface with bare skin) to avoid cross-contamination.[5][6] Contaminated gloves must be disposed of as chemical waste.[5][6]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, chemical splash goggles that meet appropriate government standards (e.g., EN 166 in the EU or ANSI Z87.1 in the US) are required.[6]

    • Face Shield: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger volumes), a face shield must be worn in addition to safety goggles.[6] This provides protection for the entire face.

  • Skin and Body Protection:

    • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.

    • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

    • Full Body Protection: A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[6]

  • Respiratory Protection:

    • Risk Assessment: Respiratory protection is generally not required if all work is conducted within a certified fume hood.

    • When to Use: If there is a potential for aerosolization outside of a fume hood, or in the event of a large spill, a respirator is necessary. A full-face particle respirator (e.g., N100-US or P3-EU) is appropriate for dusts.[5][6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow provides a procedural guide from preparation to disposal, minimizing risk at each stage.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Materials (Chemical, Solvents, Glassware) A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C D Weigh/Transfer Compound C->D E Perform Chemical Reaction/ Solution Preparation D->E F Securely Seal All Containers E->F G Decontaminate Work Surface F->G H Segregate Chemical Waste G->H I Doff PPE in Correct Order (Gloves Last) H->I J Wash Hands Thoroughly I->J

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.